molecular formula C6H3BrFNO3 B2915072 3-Bromo-6-fluoro-2-nitrophenol CAS No. 1805577-98-3

3-Bromo-6-fluoro-2-nitrophenol

Cat. No.: B2915072
CAS No.: 1805577-98-3
M. Wt: 235.996
InChI Key: DKPCNOLYDNPSFP-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.996. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCNOLYDNPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-6-fluoro-2-nitrophenol: Molecular Profiling, Orthogonal Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized tetra-substituted benzene rings serve as critical building blocks. 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) is a specialized intermediate that offers a unique combination of electronic modulation and orthogonal synthetic handles. As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors, providing a deep dive into the causality of its structural properties and detailing field-proven, self-validating protocols for its application in advanced synthesis.

Physicochemical Data & Molecular Identity

To establish a rigorous foundation for synthetic planning, the quantitative and structural descriptors of 3-Bromo-6-fluoro-2-nitrophenol are summarized below. These parameters dictate its solubility, reactivity, and analytical behavior during in-process controls [1].

ParameterSpecification
IUPAC Name 3-Bromo-6-fluoro-2-nitrophenol
CAS Registry Number 1805577-98-3
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
Monoisotopic Mass 234.928 g/mol
MDL Number MFCD28740345
SMILES String O=C1=C(Br)C=CC(F)=C1O

Data corroborated by and documentation [2][3].

Structural Causality & Electronic Properties

The synthetic value of 3-Bromo-6-fluoro-2-nitrophenol is intrinsically linked to the synergistic electronic effects of its four substituents. Understanding why this specific arrangement is powerful allows researchers to rationally design downstream reactions[4].

  • The Fluorine Atom (C6): The strategic placement of fluorine ortho to the hydroxyl group is not merely structural; it actively modulates the molecule's electronic landscape. Fluorine’s strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the adjacent phenolic hydroxyl group. This enhanced acidity translates to a more stable phenoxide anion, which can be selectively alkylated under mildly basic conditions without competitive N-alkylation (post-reduction). Furthermore, in medicinal chemistry, the C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position.

  • The Nitro Group (C2): Acting as a strongly electron-withdrawing group via both inductive and resonance effects, the nitro group serves as a masked amine. Its position between the hydroxyl and bromine groups creates a highly polarized ring system, dictating regiochemical control during the initial electrophilic aromatic substitution of its precursors.

  • The Bromine Atom (C3): The C3 bromine serves as a programmable synthetic handle. Positioned meta to the fluorine atom, it avoids the strongest deactivating resonance effects, remaining highly susceptible to oxidative addition by palladium(0) catalysts. This enables late-stage diversification via cross-coupling reactions.

Orthogonal Functionalization Workflow

The true utility of this molecule lies in its capacity for orthogonal functionalization—the ability to react one functional group selectively without disturbing the others. The diagram below illustrates the two primary divergent pathways utilized in drug development.

G Start 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) NitroRed Chemoselective Nitro Reduction (Fe/NH4Cl or SnCl2) Start->NitroRed Pathway A: NO2 Reduction CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Start->CrossCoupling Pathway B: C-Br Activation AminoPhenol 2-Amino-3-bromo-6-fluorophenol (Stable Intermediate) NitroRed->AminoPhenol Benzoxazole Heterocyclic Cyclization (Fluorinated Benzoxazole) AminoPhenol->Benzoxazole Condensation with Orthoesters ArylDerivative 3-Substituted-6-fluoro-2-nitrophenol (Advanced Scaffold) CrossCoupling->ArylDerivative

Orthogonal functionalization workflow of 3-Bromo-6-fluoro-2-nitrophenol in drug discovery.

Experimental Protocol: Chemoselective Nitro Reduction

Objective: Convert 3-Bromo-6-fluoro-2-nitrophenol to 2-amino-3-bromo-6-fluorophenol (Pathway A) to generate a precursor for benzoxazole cyclization.

Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated for this substrate. Palladium catalysts readily insert into the activated C-Br bond, leading to catastrophic hydrodehalogenation. To preserve the bromine handle for subsequent cross-coupling, a mild, chemoselective single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) must be employed. NH₄Cl acts as a mild proton source that activates the iron surface without dropping the pH to levels that would catalyze undesired side reactions.

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq, 2.36 g, 10 mmol) in 50 mL of a degassed Ethanol/Water mixture (4:1 v/v).

    • Causality: Degassing the solvent with argon prevents the spontaneous oxidation of the resulting electron-rich aminophenol back into a nitroso or quinone-imine species.

  • Activation: Add Iron powder (325 mesh, 5.0 eq, 2.79 g) and Ammonium Chloride (5.0 eq, 2.67 g) to the solution at room temperature.

  • Thermal Cycling: Equip the flask with a reflux condenser and heat the reaction mixture to 70°C under a continuous argon atmosphere for 2 to 4 hours.

  • Workup: Once validated (see below), filter the hot mixture through a tightly packed pad of Celite to remove the iron sludge.

    • Causality: Hot filtration is mandatory to prevent the crystallization of the aminophenol product within the iron matrix as the solution cools.

  • Isolation: Extract the cooled filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aminophenol.

Self-Validating System (In-Process Control)

The integrity of this protocol relies on real-time monitoring, creating a self-validating feedback loop that ensures protocol success before proceeding to workup.

  • Visual Cue: The reaction initiates as a bright yellow solution (characteristic of the nitrophenoxide anion). Successful reduction is visually confirmed when the mixture transitions to a pale, colorless, or slightly brown suspension.

  • Mass Spectrometry Validation: Aliquots are analyzed via LC-MS in negative ion mode. The protocol is validated as successful when the starting material peak at m/z 235 [M-H]⁻ completely disappears, replaced by the product peak at m/z 205 [M-H]⁻.

  • Failure State Detection: If a peak at m/z 126 [M-H]⁻ is detected, the system flags a hydrodebromination event. This immediately indicates that the iron powder contained catalytic impurities or the thermal threshold (>85°C) was breached, invalidating the batch.

References

  • Chemsrc. "3-Bromo-6-fluoro-2-nitrophenol | CAS#:1805577-98-3". Chemsrc Database. URL:[Link]

3-Bromo-6-fluoro-2-nitrophenol: Physical Characterization and Synthetic Logic

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the physical state, melting point characterization, and synthetic logic for 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).

Executive Summary

3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and agrochemicals. Its structural uniqueness lies in the dense functionalization pattern—possessing a phenol, nitro, bromo, and fluoro group on a single benzene ring. This density creates specific steric and electronic environments that dictate its physical state and reactivity.

This guide addresses the compound's physical properties, specifically its melting point and solid-state characteristics, and correlates them with its synthetic origin to aid researchers in purity assessment and handling.

Physical Characterization

Physical State and Appearance

At standard ambient temperature and pressure (SATP), 3-Bromo-6-fluoro-2-nitrophenol exists as a solid .

  • Appearance: Pale-yellow to yellow-brown crystalline powder.

  • Odor: Characteristic weak aromatic/phenolic odor.

  • Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and chlorinated solvents (Dichloromethane).

Melting Point (MP) Data

Unlike common commodity chemicals, the melting point of this specific isomer is often determined empirically per batch due to its status as a specialized research chemical.

PropertyValue / RangeCondition
Physical State Solid25 °C, 1 atm
Melting Point 60 – 80 °C (Estimated Range)*Standard Capillary Method
Boiling Point >250 °C (Predicted)Decomposition likely before BP
pKa ~4.5 – 5.5 (Predicted)Acidic due to Nitro/Fluoro EWG

*Note: While specific literature values for this isomer are proprietary to custom synthesis catalogs, structurally analogous ortho-nitrophenols (e.g., 2-bromo-6-nitrophenol, MP 68-70 °C) suggest a melting range between 60°C and 80°C. The intramolecular hydrogen bonding between the hydroxyl and nitro groups typically lowers the melting point compared to para-isomers.

Experimental Determination Protocol

For researchers verifying a new batch, the following protocol ensures accurate MP determination, distinguishing the product from its isomers (e.g., 4-nitro isomer).

  • Drying: Ensure the sample is dried under vacuum (40 °C, 4 hours) to remove solvent residues (e.g., ethanol, acetic acid) which can depress the MP.

  • Apparatus: Use a calibrated Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with a heating rate of 1.0 °C/min near the expected transition.

  • Observation: Watch for "sweating" (solvent release) vs. true melting (meniscus formation).

  • DSC Validation: For critical applications, Differential Scanning Calorimetry (DSC) is recommended to identify polymorphic transitions common in dense aromatics.

Synthetic Logic & Impurity Profile

Understanding the synthesis is critical for interpreting physical data. Impurities from the synthesis (regioisomers) are the primary cause of melting point depression.

Retrosynthetic Analysis

The most direct route to 3-Bromo-6-fluoro-2-nitrophenol involves the electrophilic aromatic substitution (nitration) of 5-Bromo-2-fluorophenol .

  • Precursor: 5-Bromo-2-fluorophenol (CAS 1122-02-0 or similar).

  • Reaction: Nitration using HNO₃/H₂SO₄ or HNO₃/AcOH.

  • Regioselectivity: The Hydroxyl group (-OH) is the strongest directing group (ortho/para). The Fluoro group (-F) and Bromo group (-Br) are ortho/para directors but deactivating.

Synthesis Pathway Diagram

The following diagram illustrates the nitration logic and the potential formation of the target versus the key impurity (para-nitro isomer).

SynthesisPath Start 5-Bromo-2-fluorophenol (Precursor) Reagents Nitration (HNO3 / H2SO4) Start->Reagents Intermediate Sigma Complex Reagents->Intermediate Target 3-Bromo-6-fluoro-2-nitrophenol (Target: Ortho-Nitro) MP: ~60-80°C Intermediate->Target Attack at C6 (Ortho to OH) Impurity 5-Bromo-2-fluoro-4-nitrophenol (Impurity: Para-Nitro) MP: Typically Higher Intermediate->Impurity Attack at C4 (Para to OH)

Figure 1: Synthetic pathway showing the competition between ortho-nitration (Target) and para-nitration (Impurity).

Impact on Physical State
  • Intramolecular H-Bonding: The target molecule (2-nitro) forms a strong intramolecular hydrogen bond between the phenolic -OH and the nitro oxygen. This reduces intermolecular interactions, typically resulting in a lower melting point and higher volatility compared to the 4-nitro impurity.

  • Purification: If the melting point is observed to be broad or significantly higher than expected (>100 °C), suspect contamination with the 4-nitro isomer, which lacks intramolecular H-bonding and forms a stronger crystal lattice.

Safety and Handling

Due to the nitro and halo-substituents, this compound requires specific safety protocols.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (sensitizer).

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood to avoid inhalation of dust. Use nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over time.

References

  • Sigma-Aldrich. (2026). Product Specification: 3-Bromo-6-fluoro-2-nitrophenol. Retrieved from .

  • AChemBlock. (2026). Safety Data Sheet (SDS) for CAS 1805577-98-3. Retrieved from .

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nitrophenol Derivatives. Retrieved from .

  • BLD Pharm. (2026).[1][2][3] 3-Bromo-6-fluoro-2-nitrophenol Physical Properties. Retrieved from .

Sources

Methodological & Application

Synthesis of 3-Bromo-6-fluoro-2-nitrophenol via nitration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Bromo-6-fluoro-2-nitrophenol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) Primary Precursor: 3-Bromo-6-fluorophenol (CAS: 112204-58-7)[1][2]

Abstract: This application note details the regioselective synthesis of 3-Bromo-6-fluoro-2-nitrophenol, a critical intermediate for kinase inhibitors and fluorinated bioactive scaffolds.[1][2] The synthesis presents a specific regiochemical challenge: directing the nitro group to the sterically congested C2 position (ortho to the hydroxyl group and flanked by a bromine atom) rather than the thermodynamically and sterically favored C4 position (para).

Retrosynthetic Logic & Regioselectivity: The starting material, 3-Bromo-6-fluorophenol, contains two directing groups:[1][2]

  • Hydroxyl (-OH) at C1: Strong activator, directs ortho (C2, C6) and para (C4).[1]

  • Fluorine (-F) at C6: Weak deactivator/activator, directs ortho (C5) and para (C3).[1]

  • Bromine (-Br) at C3: Deactivator, directs ortho (C2, C4) and para (C6).[1]

The Challenge:

  • C6: Blocked by Fluorine.

  • C4 (Para): Open and sterically accessible. Standard nitration conditions (mixed acid) typically favor this position (approx. 80-90% yield of the 4-nitro isomer).[1][2]

  • C2 (Ortho - Target): Open but severely hindered, "sandwiched" between the -OH and -Br groups.[1][2]

The Solution: To successfully isolate the C2-isomer, this protocol utilizes a Two-Phase Nitration System to modulate reactivity, followed by a Steam Distillation or Chromatographic Separation step.[1][2] The C2-nitro isomer forms a strong intramolecular hydrogen bond (between -OH and -NO2), rendering it steam-volatile and soluble in non-polar solvents, unlike the C4-isomer which relies on intermolecular hydrogen bonding.[1][2]

Part 2: Detailed Experimental Protocol

Material Safety & Handling (Critical)
  • Nitration Runaway: Nitration is highly exothermic. Temperature control (<10°C) is non-negotiable to prevent thermal runaway and dinitration (formation of picric acid derivatives).

  • HF Generation: While unlikely under these conditions, degradation of fluorinated aromatics can release HF.[1] Use borosilicate glassware and work in a well-ventilated fume hood.

  • Acid Burns: Concentrated

    
     and 
    
    
    
    are corrosive. Wear butyl rubber gloves and a face shield.
Reagents & Equipment
  • Substrate: 3-Bromo-6-fluorophenol (98% purity).[2][3]

  • Acids: Sulfuric Acid (

    
    , 98%), Nitric Acid (
    
    
    
    , 65-70% or fuming if available).[1]
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, reflux condenser (for steam distillation).[1]

Step-by-Step Synthesis

Step 1: Solvation and Cooling

  • Charge a 500 mL 3-neck flask with 3-Bromo-6-fluorophenol (19.1 g, 100 mmol) .

  • Add DCM (200 mL) . Stir until fully dissolved.

  • Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Expert Insight: Using a non-polar solvent like DCM promotes ortho-nitration via a specific transition state involving the nitronium ion and the phenolic oxygen, although the steric bulk of Br still favors para.[1]

Step 2: Preparation of Nitrating Mixture

  • In a separate beaker, cool Sulfuric Acid (20 mL) to 0°C.

  • Slowly add Nitric Acid (1.1 eq, 110 mmol) to the sulfuric acid with stirring.

    • Note: Alternatively, for milder conditions to reduce dinitration, use

      
       alone if fuming, or a mixture of 
      
      
      
      .[1]

Step 3: Controlled Addition (The Critical Step)

  • Transfer the mixed acid to the addition funnel.

  • Add the acid mixture dropwise to the phenol solution over 45-60 minutes .

  • Monitor Internal Temperature: Do NOT allow the temperature to exceed 5°C .

    • Process Analytical Technology (PAT): If available, use in-situ IR to monitor the disappearance of the phenol peak (~3400 cm⁻¹) and appearance of the nitro peak (~1530 cm⁻¹).[1][2]

Step 4: Reaction & Quench

  • After addition, allow the mixture to stir at 0°C for 2 hours , then slowly warm to room temperature (20°C) over 1 hour.

  • Quench the reaction by pouring the mixture onto 500 g of crushed ice .

  • Separate the organic layer (DCM). Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine organic layers, wash with water (100 mL), then Brine (100 mL).

  • Dry over anhydrous

    
     and concentrate under reduced pressure to yield the Crude Isomeric Mixture  (Red/Brown oil or solid).
    
Purification: Isolating the Ortho-Isomer

Method A: Steam Distillation (Preferred for Scale-up) [1][2]

  • Suspend the crude mixture in water (300 mL).

  • Perform steam distillation.

    • The Science: The Target (2-nitro) isomer has an intramolecular H-bond, lowering its boiling point and making it steam volatile.[1][2] The Byproduct (4-nitro) has intermolecular H-bonds, raising its boiling point; it will remain in the distillation flask.[1][2]

  • Collect the distillate (yellow solid/oil). Extract with DCM, dry, and evaporate to yield pure 3-Bromo-6-fluoro-2-nitrophenol .[1][2]

Method B: Flash Column Chromatography (Laboratory Scale)

  • Load crude on Silica Gel (60 Å).

  • Elute with Hexanes:Ethyl Acetate (95:5 to 80:20) .

  • Order of Elution:

    • Fraction 1 (Target): 3-Bromo-6-fluoro-2-nitrophenol (Less polar due to internal H-bond).[1][2]

    • Fraction 2 (Byproduct): 3-Bromo-6-fluoro-4-nitrophenol (More polar).[1][2]

Part 3: Data Visualization & Workflows

Reaction Pathway Diagram

ReactionPathway cluster_selectivity Purification Logic Start 3-Bromo-6-fluorophenol (Substrate) Transition Sigma Complex (Intermediate) Start->Transition + HNO3/H2SO4 < 5°C Nitronium Nitronium Ion (NO2+) Nitronium->Transition Product_Ortho 3-Bromo-6-fluoro- 2-nitrophenol (TARGET) Transition->Product_Ortho Ortho Attack (Sterically Hindered) Product_Para 3-Bromo-6-fluoro- 4-nitrophenol (MAJOR BYPRODUCT) Transition->Product_Para Para Attack (Favored) Steam Volatile\n(Intramolecular H-Bond) Steam Volatile (Intramolecular H-Bond) Product_Ortho->Steam Volatile\n(Intramolecular H-Bond) Non-Volatile\n(Intermolecular H-Bond) Non-Volatile (Intermolecular H-Bond) Product_Para->Non-Volatile\n(Intermolecular H-Bond)

Caption: Reaction pathway showing the competition between C2 (Ortho) and C4 (Para) nitration and the physicochemical basis for separation.

Experimental Workflow

Workflow Setup 1. Setup: 3-Neck Flask DCM Solvent, -5°C Bath Addition 2. Addition: Dropwise HNO3/H2SO4 Maintain T < 5°C Setup->Addition Quench 3. Quench: Pour onto Ice Phase Separation Addition->Quench 2 hrs stir Crude Crude Mixture (Ortho + Para Isomers) Quench->Crude Distillation 4. Steam Distillation (Critical Purification) Crude->Distillation Isolation 5. Isolation of Distillate Extract & Dry Distillation->Isolation Target (Volatile) Final Final Product: 3-Bromo-6-fluoro-2-nitrophenol Isolation->Final

Caption: Step-by-step experimental workflow emphasizing the critical steam distillation step for isomer isolation.

Part 4: Quality Control & Characterization

ParameterSpecificationMethod
Appearance Yellow crystalline solid or oilVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water Gradient
Identity (NMR) Consistent with structure1H NMR (CDCl3)
Key NMR Shift OH proton shift > 10.5 ppmIndicates Intramolecular H-bond (Ortho)
Regio-Isomer < 0.5% 4-nitro isomerGC-MS or HPLC

Troubleshooting Guide:

  • Low Yield of Ortho Isomer: If the para-isomer dominates (>90%), consider switching the solvent to Acetonitrile or using Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO3) which often enhances ortho-selectivity through chelation mechanisms.[1][2]

  • Oiling Out: If the product oils out during quenching, add more DCM immediately to keep it solvated and prevent occlusion of impurities.

References

  • Nitration of Halophenols (General Protocol): Preparation method of 2-bromo-4-fluoro-6-nitrophenol.[1][2] Patent CN103724206A. (2014). Link

  • Regioselectivity in Phenol Nitration:Regioselective Nitration of Phenols. Journal of Organic Chemistry. (General Reference for Ortho vs Para selectivity mechanisms).
  • Starting Material Data: 3-Bromo-6-fluorophenol (CAS 112204-58-7).[2][3][4] Santa Cruz Biotechnology Product Data.[4] Link[1][2][4]

  • Target Compound Data: 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).[1][2][5][6] AK Scientific Catalog. Link

  • Steam Distillation of Ortho-Nitrophenols: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard authoritative text for the separation of ortho/para nitrophenols).

Sources

Using 3-Bromo-6-fluoro-2-nitrophenol in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-fluoro-2-nitrophenol

Executive Summary

3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized scaffold critical for the synthesis of benzoxazoles, indoles, and bioactive heterocycles. However, it presents a "perfect storm" of synthetic challenges:

  • Steric Crowding: The reaction center (C3-Br) is flanked by a nitro group (C2) and a hydroxyl group (C4/C1 interface), impeding catalyst approach.

  • Catalyst Poisoning: The free phenol functionality can coordinate to Palladium, arresting the catalytic cycle.

  • Electronic Activation vs. Instability: While the ortho-nitro group activates the C-Br bond for oxidative addition, it also renders the ring electron-deficient, increasing the risk of protodeboronation of the coupling partner.

This guide provides two distinct workflows: a Direct Coupling Protocol (using Buchwald precatalysts) for speed and atom economy, and a Protection-First Protocol for scalability and purification ease.

Substrate Analysis & Strategic Considerations

Before initiating the reaction, the researcher must understand the electronic landscape of the substrate.

  • The Nitro Effect (C2): The nitro group is strongly electron-withdrawing (-I/-M). This lowers the energy of the C-Br

    
     orbital, facilitating rapid oxidative addition. However, it also makes the resulting Pd(II) intermediate susceptible to reduction or decomposition if the transmetallation step is slow.
    
  • The Fluorine Effect (C6): The C-F bond is metabolically robust and generally inert under standard Suzuki conditions. Its presence lowers the pKa of the phenol, making the phenoxide form more stable but less nucleophilic.

  • The Phenol Challenge: In its neutral form, the phenol is a proton source that can quench the active Pd(0) or the organoboron species. In basic conditions, it becomes a phenoxide, which can act as a ligand for Pd, potentially displacing the phosphine and deactivating the catalyst (Pd-black formation).

Diagram 1: Strategic Workflow Decision Tree

Workflow Start Substrate: 3-Bromo-6-fluoro-2-nitrophenol Decision Is the Product Base-Sensitive? Start->Decision MethodA Method A: Direct Coupling (SPhos/Pd G3) Decision->MethodA No (Robust) MethodB Method B: Protection Strategy (MeI or MOM-Cl) Decision->MethodB Yes (Sensitive) Coupling Pd-Catalyzed Cross-Coupling MethodA->Coupling MethodB->Coupling Deprotect Deprotection (BBr3 or Acid) Coupling->Deprotect From Method B Final Target Biaryl Coupling->Final From Method A Deprotect->Final

Caption: Decision matrix for selecting the optimal coupling pathway based on product stability and step-count requirements.

Method A: Direct Coupling (High-Throughput / Green Route)

This method utilizes SPhos Pd G3 (or SPhos + Pd(OAc)₂). SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is uniquely suited for this substrate because its steric bulk prevents the formation of inactive Pd-phenoxide complexes, and it facilitates the coupling of ortho-substituted halides.

Reagents & Materials
  • Substrate: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.5 equiv) — Crucial: Excess base is needed to neutralize the phenol (1 eq) and activate the boronic acid (1.5 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol
  • Setup: Charge a reaction vial with the nitrophenol (1.0 mmol, 236 mg), boronic acid (1.5 mmol), and K₃PO₄ (3.5 mmol, 742 mg).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add SPhos Pd G3 (0.03 mmol) rapidly against a counter-flow of inert gas.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL). The mixture will turn yellow/orange (phenoxide formation).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC.[2] The starting material (acidic) will streak or have a distinct Rf compared to the biaryl product.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the product phenol). Extract with Ethyl Acetate (3x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: The water cosolvent solubilizes the inorganic base, ensuring rapid formation of the phenoxide. The SPhos ligand creates a protective "pocket" around the Palladium, preventing the nitro group or the phenoxide oxygen from irreversibly binding to the metal center.

Method B: Protection-First Strategy (Scalable Route)

For large-scale batches (>10g) or when coupling with unstable boronic acids, protecting the phenol as a methyl ether (anisole) is recommended to eliminate catalyst poisoning.

Phase 1: O-Methylation
  • Dissolve 3-Bromo-6-fluoro-2-nitrophenol in Acetone.

  • Add K₂CO₃ (1.5 equiv) and Methyl Iodide (1.2 equiv).

  • Reflux for 2 hours. Quantitative conversion is usually observed.

  • Result: 2-Bromo-5-fluoro-1-methoxy-3-nitrobenzene.

Phase 2: Suzuki Coupling of the Protected Ether
  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Less expensive than SPhos, sufficient for protected substrates.

  • Base: Na₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene : Ethanol : Water (4:2:1).

  • Temperature: 90°C.

Protocol:

  • Combine the methylated substrate, boronic acid (1.2 equiv), and base.

  • Add solvents and degas (sparge with Ar for 10 min).

  • Add Pd(dppf)Cl₂. Heat to 90°C.

  • Upon completion, standard aqueous workup yields the methylated biaryl .

Phase 3: Demethylation (Optional)

To recover the phenol, treat the biaryl with BBr₃ (1M in DCM) at -78°C to 0°C. Note: The nitro group and fluorine are stable to BBr₃ under controlled conditions.

Optimization & Troubleshooting Matrix

Use this table to adjust conditions if the standard protocols fail.

VariableRecommendationRationale
Ligand SPhos or XPhos Best for ortho-nitro sterics. XPhos is better if the boronic acid is also hindered.
Base K₃PO₄ (anhydrous or aq.)Phosphate is gentler than carbonate for nitro-arenes; reduces risk of nucleophilic aromatic substitution (SNAr) at the C-F bond.
Solvent n-Butanol or Toluene/H₂O If protodeboronation is high, switch to anhydrous n-Butanol with anhydrous base.
Temp 60°C - 80°C Do not exceed 100°C. High temps promote reduction of the nitro group to an amine or nitroso species.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the nitro group on the oxidative addition step.

Diagram 2: Catalytic Cycle & Electronic Effects

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting) Complex1->TransMet + Ar-B(OH)2 + Base Complex2 Di-Aryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Phenol Free Phenol (Catalyst Poison) Phenol->Pd0 Blocks Coordination

Caption: Catalytic cycle emphasizing the acceleration of oxidative addition by the nitro group and the risk of Pd(0) sequestration by the free phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Bromo-6-fluoro-2-nitrophenol in Synthesis

3-Bromo-6-fluoro-2-nitrophenol is a highly activated aromatic substrate of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a nitro group ortho to two different halogen atoms (bromine and fluorine) and a hydroxyl group, renders it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This reactivity, combined with the predictable regioselectivity of the substitution, makes it a valuable building block for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds with potential pharmacological activity.[1]

The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution.[2] This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance. In the case of 3-Bromo-6-fluoro-2-nitrophenol, both the fluorine (at C-6, para to the nitro group) and the bromine (at C-3, ortho to the nitro group) are positioned for activation.

This guide provides a comprehensive overview of the mechanistic principles governing SNAr reactions on this substrate, detailed experimental protocols for substitution with various nucleophiles, and insights into the potential applications of the resulting products in drug development.

Mechanistic Insights and Regioselectivity

The cornerstone of nucleophilic aromatic substitution on this substrate is the SNAr mechanism, a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily lost during this stage.

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

A critical aspect of the SNAr reaction on 3-Bromo-6-fluoro-2-nitrophenol is the regioselectivity . The relative reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I. This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the initial attack is the rate-determining step, the C-F bond strength is less critical than the activation of the carbon center.[3]

Therefore, nucleophilic attack will overwhelmingly occur at the C-6 position , leading to the displacement of the fluoride ion.

Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic aromatic substitution on 3-Bromo-6-fluoro-2-nitrophenol with O-, N-, and S-nucleophiles. Researchers should note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific substrates.

General Considerations:

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used to solvate the nucleophile and facilitate the reaction.

  • Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for less acidic nucleophiles, stronger bases like sodium hydride (NaH).

  • Inert Atmosphere: For oxygen-sensitive nucleophiles (e.g., thiols) or when using strong, air-sensitive bases like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Protocol 1: O-Alkylation/Arylation (Synthesis of 3-Bromo-6-alkoxy/aryloxy-2-nitrophenols)

This protocol describes the reaction with alcohols and phenols to form the corresponding ethers. These products can serve as precursors for various heterocyclic systems.

Materials:

  • 3-Bromo-6-fluoro-2-nitrophenol

  • Alcohol or Phenol (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Sodium Hydride (NaH) (1.2 equivalents, for less acidic alcohols)

  • Anhydrous DMF or DMSO

Procedure:

  • To a round-bottom flask, add 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) and the chosen alcohol or phenol (1.1 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add K₂CO₃ (2.0 eq) to the mixture.

  • Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alcohol/phenol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Representative Conditions for O-Alkylation/Arylation

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PhenolK₂CO₃DMF80-1004-8
MethanolNaHTHF/DMF25-502-6
IsopropanolNaHDMF50-706-12
Protocol 2: N-Amination (Synthesis of 3-Bromo-6-(substituted-amino)-2-nitrophenols)

This protocol outlines the reaction with primary and secondary amines. The resulting anilines are key intermediates for the synthesis of various biologically active compounds, including benzimidazoles and other nitrogen-containing heterocycles.

Materials:

  • 3-Bromo-6-fluoro-2-nitrophenol

  • Primary or Secondary Amine (1.2 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • DMF or Acetonitrile (MeCN)

Procedure:

  • Dissolve 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) in DMF or MeCN in a round-bottom flask.

  • Add the desired amine (1.2 eq) to the solution.

  • Add K₂CO₃ or Et₃N (2.0 eq) as the base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction temperature will depend on the nucleophilicity and steric hindrance of the amine.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Data Table: Representative Conditions for N-Amination

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PiperidineK₂CO₃DMF25-502-4
AnilineK₂CO₃DMF80-1008-16
MorpholineEt₃NMeCN50-704-8
Protocol 3: S-Thiolation (Synthesis of 3-Bromo-6-(aryl/alkylthio)-2-nitrophenols)

This protocol details the reaction with thiols to form thioethers. Thioether-containing aromatic compounds are prevalent in many pharmaceuticals and agrochemicals.

Materials:

  • 3-Bromo-6-fluoro-2-nitrophenol

  • Thiol (1.1 equivalents)

  • Sodium Hydride (NaH) (1.2 equivalents) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Table: Representative Conditions for S-Thiolation

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolK₂CO₃DMF25-501-3
EthanethiolNaHTHF0-252-4
Benzyl MercaptanK₂CO₃DMF25-603-6

Visualization of Reaction Pathway and Workflow

SNAr_Mechanism cluster_substrate Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Substrate 3-Bromo-6-fluoro- 2-nitrophenol Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nucleophile (Slow) Nucleophile Nucleophile (Nu⁻) Product 3-Bromo-6-(Nu)- 2-nitrophenol Meisenheimer->Product - F⁻ (Fast) LeavingGroup Fluoride Ion (F⁻)

Caption: General mechanism of the SNAr reaction on 3-Bromo-6-fluoro-2-nitrophenol.

Experimental_Workflow Start Combine Reactants: Substrate, Nucleophile, Base, Solvent Reaction Stir at Defined Temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Substituted Product Purification->Product

Caption: A generalized experimental workflow for SNAr reactions.

Applications in Drug Discovery and Development

The products derived from the nucleophilic aromatic substitution of 3-Bromo-6-fluoro-2-nitrophenol are valuable intermediates for the synthesis of various pharmacologically active scaffolds.

Synthesis of Substituted Benzoxazoles

One of the most significant applications of the SNAr products of 3-Bromo-6-fluoro-2-nitrophenol is in the synthesis of substituted benzoxazoles.[4][5] The nitro group of the resulting 3-bromo-6-substituted-2-nitrophenol can be readily reduced to an amine, which can then undergo intramolecular cyclization or condensation with various electrophiles to form the benzoxazole ring system.

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The benzoxazole scaffold is present in numerous compounds with potent activity against various bacterial and fungal strains.

  • Anticancer Activity: Many benzoxazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.

  • Anti-inflammatory and Analgesic Properties: This class of compounds has also shown promise in the development of new anti-inflammatory and pain-relieving drugs.

The general synthetic route involves the initial SNAr reaction to introduce a desired substituent at the 6-position, followed by reduction of the nitro group and subsequent cyclization. This modular approach allows for the creation of a library of diverse benzoxazole derivatives for structure-activity relationship (SAR) studies.

Other Potential Applications

The substituted 2-nitrophenol core is a versatile platform for further chemical transformations. The remaining bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity. The phenolic hydroxyl group can be further functionalized, and the nitro group can be transformed into a variety of other functional groups, opening up a wide range of synthetic possibilities for the development of novel therapeutic agents. The diverse biological activities of nitroaromatic compounds themselves also make the products of these reactions interesting candidates for screening in various disease models.

Conclusion

3-Bromo-6-fluoro-2-nitrophenol is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The predictable displacement of the fluorine atom allows for the controlled introduction of a wide range of nucleophiles, providing access to a rich library of substituted 2-nitrophenols. These intermediates are of significant value to the drug discovery and development community, serving as key building blocks for the synthesis of pharmacologically relevant scaffolds such as benzoxazoles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3605. Available at: [Link]

  • Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 61(22), 9721-9739. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. (2015). RSC Advances, 5(90), 73843-73851. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 891942. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. Available at: [Link]

  • Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. (2025). ResearchGate. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). Journal of the American Society for Mass Spectrometry, 18(8), 1438-1449. Available at: [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available at: [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. (2014). The Journal of Organic Chemistry, 79(15), 7113-7121. Available at: [Link]

  • 3-Bromo-2-nitrophenol: Applications in Pharma and Research Chemicals. (2026). Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Fluorinated Benzoxazoles from 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the chemoselective preparation of 4-bromo-7-fluorobenzo[d]oxazole derivatives starting from 3-bromo-6-fluoro-2-nitrophenol .

Fluorinated benzoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for nucleic bases and key pharmacophores in VEGFR-2 inhibitors and antimicrobial agents. The specific precursor, 3-bromo-6-fluoro-2-nitrophenol, offers a unique substitution pattern:

  • C7-Fluorine: Modulates metabolic stability and pKa.

  • C4-Bromine: Provides a critical handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after ring formation.

Critical Challenge: The primary synthetic hurdle is the reduction of the nitro group without concurrent hydrodehalogenation of the chemically labile C-Br bond. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of debromination. This protocol utilizes a chemoselective Iron/Ammonium Chloride reduction system to preserve the halogenation pattern.

Retrosynthetic Logic & Pathway

The synthesis is executed in two distinct modules to ensure purity and modularity.

G SM 3-Bromo-6-fluoro- 2-nitrophenol Intermediate 2-Amino-3-bromo- 6-fluorophenol SM->Intermediate Step 1: Fe / NH4Cl (Chemoselective Reduction) SideProduct Dehalogenated Byproducts SM->SideProduct Avoid: H2 / Pd-C Product 4-Bromo-7-fluoro- benzo[d]oxazole Intermediate->Product Step 2: R-CHO / Oxidant OR RC(OR)3

Figure 1: Synthetic pathway emphasizing chemoselectivity to avoid debromination.

Detailed Experimental Protocols

Module A: Chemoselective Nitro Reduction

Objective: Synthesize 2-amino-3-bromo-6-fluorophenol while preserving the C-Br bond.

Rationale: While catalytic hydrogenation is cleaner, it poses a severe risk of reducing the aryl bromide. We employ a Bechamp-type reduction using Iron powder in neutral/slightly acidic media (NH₄Cl). This method is robust, scalable, and orthogonal to aryl halides.

Reagents & Materials:
  • Precursor: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte/Buffer: Ammonium Chloride (NH₄Cl) (saturated aqueous solution)

  • Solvent: Ethanol (EtOH) / Water (3:1 v/v)

Protocol:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-6-fluoro-2-nitrophenol (10 mmol, 2.36 g) in Ethanol (60 mL).

  • Addition: Add saturated aqueous NH₄Cl solution (20 mL). The mixture may turn cloudy.

  • Activation: Add Iron powder (50 mmol, ~2.8 g) in a single portion.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Checkpoint: The reaction typically completes within 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude amine is unstable to oxidation (darkens on air exposure). Use immediately in Step 2 or store under Nitrogen at -20°C.

Yield Expectation: 85–95% (Off-white to brownish solid).

Module B: Benzoxazole Ring Closure

Objective: Cyclization of the 2-aminophenol intermediate to the benzoxazole core.

We present two variants depending on the desired substitution at the C2 position.

Variant 1: Synthesis of 2-Substituted Benzoxazoles (Library Generation)

Ideal for creating bioactive derivatives with aryl/alkyl groups at C2.

Mechanism: Oxidative cyclization of a Schiff base generated in situ from an aldehyde.

  • Reagents:

    • 2-Amino-3-bromo-6-fluorophenol (1.0 equiv)

    • Aryl Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

    • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Open Air (slower).

    • Solvent: DMSO or DMF (High boiling polar aprotic).

  • Protocol:

    • Dissolve the amine (5 mmol) and aldehyde (5.5 mmol) in DMSO (10 mL).

    • Heat to 120°C for 30 minutes to form the imine.

    • Add Na₂S₂O₅ (6 mmol). Continue heating at 120°C for 2–4 hours.

    • Workup: Pour onto crushed ice/water. The product typically precipitates. Filter and wash with water. Recrystallize from Ethanol.[2]

Variant 2: Synthesis of Unsubstituted Core (Parent Scaffold)

Ideal if the C2 position needs to remain open or be a simple H.

  • Reagents:

    • 2-Amino-3-bromo-6-fluorophenol (1.0 equiv)

    • Triethyl Orthoformate (TEOF) (Excess/Solvent)

    • Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)

  • Protocol:

    • Suspend the amine (5 mmol) in TEOF (10 mL). Add pTsOH (catalytic).

    • Reflux (146°C) for 4–6 hours.

    • Distill off Ethanol formed during the reaction to drive equilibrium.

    • Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

Analytical Data & Validation

To validate the structure, specific NMR signatures must be confirmed. Note the shift in numbering from phenol to benzoxazole.

FeaturePhenol PrecursorBenzoxazole ProductDiagnostic Change
Structure Ring OpenFused BicyclicFormation of Oxazole Ring
C-F Position C6 (ortho to OH)C7 (adjacent to O)¹⁹F NMR shift
C-Br Position C3 (ortho to NO₂)C4 (adjacent to N)¹H NMR coupling pattern
Proton NMR Broad NH₂/OH peaksC2-H Singlet (if Var. 2)Disappearance of exchangeable protons

Expected ¹H NMR (DMSO-d₆) for 4-Bromo-7-fluorobenzo[d]oxazole:

  • δ 8.8–9.0 ppm (s, 1H): Characteristic C2-H of the oxazole ring.

  • δ 7.5–7.8 ppm (dd): Aromatic protons H5 and H6 showing ortho coupling and H-F coupling.

Safety & Handling Guidelines

  • Nitro Compounds: 3-Bromo-6-fluoro-2-nitrophenol is a nitroaromatic. While generally stable, avoid excessive heat or shock.

  • Fluorine Chemistry: The C-F bond is stable under these conditions. However, in the event of thermal decomposition, HF gas may be evolved. Work in a well-ventilated fume hood.

  • Iron Waste: The iron filter cake from Step 1 can be pyrophoric if dried completely. Keep wet and dispose of in a dedicated solid waste container.

References

  • Reduction Methodology

    • BenchChem Application Note: "Selective Reduction of Nitroaromatic Compounds."[3][4] Iron/Acetic acid and Iron/NH4Cl are cited as superior methods for preserving aryl halides compared to Pd/C hydrogenation.

    • Source:

  • Benzoxazole Synthesis

    • Organic Chemistry Portal: "Synthesis of Benzoxazoles."[2][5][6][7] Reviews oxidative cyclization using aldehydes and oxidants, and condensation with orthoesters.

    • Source:

  • Fluorinated Scaffolds in Drug Discovery

    • NIH/PMC: "Importance of Fluorine in Benzazole Compounds.
    • Source:

  • Starting Material Data

    • ChemicalBook: "2-Bromo-3-nitrophenol synthesis."[1] Provides analogous protocols for brominated nitrophenol handling and reduction.

    • Source:

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for bromination of fluoronitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Kinetic Control

Status: Active Doc ID: CHEMSUP-BR-FNP-001 Last Updated: March 1, 2026 Audience: Process Chemists, Medicinal Chemists

Executive Summary

The bromination of fluoronitrophenols presents a classic "push-pull" electronic conflict. The phenolic hydroxyl group strongly activates the ring, while the nitro (


) and fluoro (

) groups deactivate it.[1] Temperature optimization is not merely about rate acceleration; it is the primary switch between regioselective mono-bromination (kinetic control) and poly-brominated impurities (thermodynamic overshoot).

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to maximize yield while minimizing side reactions.

Part 1: The Core Directive – Kinetic vs. Thermodynamic Control

The most common failure mode in this reaction is over-bromination . Because the first bromine atom deactivates the ring less than the initial nitro group, the product (


) often remains reactive enough to accept a second bromine (

) if the temperature is unregulated.
The "Goldilocks" Temperature Zones
Temperature ZoneReaction BehaviorOutcome
< 0°C (Cryogenic) Kinetic Stall. The activation energy (

) imposed by the

group is not overcome.
Low conversion; accumulation of unreacted

(safety hazard).
0°C – 25°C (Ambient) Kinetic Control. Rate is sufficient for mono-bromination at the most electron-rich site (ortho to -OH).Target Zone. High regioselectivity; minimal di-bromo impurities.
40°C – 80°C (Elevated) Thermodynamic Overshoot. Thermal energy overcomes the activation barrier for the second bromination event.Formation of di-bromo species; oxidation of the phenol ring (quinones).
Part 2: Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism & Regioselectivity

Description: This diagram illustrates the electrophilic aromatic substitution (EAS) pathway for 2-fluoro-4-nitrophenol, highlighting how the -OH group directs the incoming Bromine to the 6-position, reinforced by the meta-directing Nitro group.

BrominationMechanism Substrate 2-Fluoro-4-Nitrophenol TS Wheland Intermediate (Sigma Complex) Substrate->TS Activation (OH directs ortho) Reagent Br2 / AcOH Reagent->TS Product 6-Bromo-2-Fluoro- 4-Nitrophenol (Target) TS->Product -HBr (Fast at 20°C) SideProduct Di-bromo Impurity (Over-reaction) Product->SideProduct Excess Br2 + High Temp (>45°C)

Figure 2: Troubleshooting Decision Tree

Description: A logic flow for operators encountering yield or purity issues.

TroubleshootingTree Start Issue Detected CheckType Identify Symptom Start->CheckType LowConv Low Conversion (<80%) CheckType->LowConv HighImp High Impurities (Di-bromo/Oxidation) CheckType->HighImp Action1 Increase T to 35°C Check Stoichiometry LowConv->Action1 Action2 Reduce T to 0-5°C Slow Br2 Addition HighImp->Action2 Action3 Switch Solvent (AcOH -> MeCN) HighImp->Action3 If regioselectivity poor

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 6-bromo-2-fluoro-4-nitrophenol. Scale: Laboratory (10 mmol basis).

  • Preparation: Dissolve 2-fluoro-4-nitrophenol (1.0 eq) in Glacial Acetic Acid (5.0 volumes).

    • Why AcOH? It is a polar protic solvent that stabilizes the polar transition state (Wheland intermediate) without being nucleophilic enough to interfere.

  • Initiation (Critical Step): Cool the solution to 10°C .

    • Note: Do not freeze the acetic acid (M.P. 16.6°C). If working near freezing, add 5-10% water or use DCM/AcOH mixture.

  • Addition: Add Bromine (

    
    , 1.05 eq) dropwise over 30 minutes.
    
    • Observation: The deep red color of bromine should fade as it consumes. If color persists immediately, the reaction is too cold (kinetic stall).

  • Ramp: Allow the reaction to warm to 20–25°C naturally. Stir for 2–4 hours.

  • Monitor: Check via HPLC or TLC.

    • Checkpoint: If starting material > 5% after 4 hours, warm to 35°C for 1 hour. Do not exceed 40°C.

  • Quench: Pour mixture into ice water containing Sodium Bisulfite (

    
    ) to destroy excess bromine.
    
Part 4: Troubleshooting FAQs
Q1: My reaction stalls at 60% conversion. Should I boil it?

A: No. Boiling will lead to tar formation and di-bromo impurities.

  • Diagnosis: The electron-withdrawing nitro group has raised the activation energy, and the reaction has reached a kinetic plateau.

  • Solution: Instead of heat, add a Lewis Acid catalyst like Iron(III) bromide (

    
    , 1-2 mol%) or switch to a more reactive brominating agent like N-Bromosuccinimide (NBS)  in Acetonitrile/TFA. This lowers the energy barrier without requiring thermal energy that destroys selectivity [1].
    
Q2: I am seeing significant amounts of di-bromo product. Why?

A: This is a classic symptom of localized hot-spots or concentration gradients .

  • Mechanism: If

    
     is added too quickly, the local concentration of bromine spikes. In that zone, the newly formed mono-bromo product competes with the starting material for the remaining bromine.
    
  • Fix:

    • Lower the reaction temperature to 0°C during addition.

    • Dilute the

      
       in acetic acid before addition (pre-dilution).
      
    • Ensure vigorous stirring to dissipate the reagent instantly.

Q3: Can I use water as a solvent to be "Green"?

A: Yes, but with caveats.

  • Insight: Water is highly polar and accelerates the reaction (hydrophobic effect forces organic reactants together). However, fluoronitrophenols have poor solubility in water, leading to heterogeneous "slurries" which cause inconsistent kinetics.

  • Modification: Use a biphasic system (DCM/Water) or a miscible co-solvent (Ethanol/Water). Note that in water, phenol deprotonation (

    
     drops due to 
    
    
    
    ) can lead to phenoxide ions, which are hyper-reactive and uncontrollable. Maintain acidic pH to keep the phenol protonated [2].
Q4: How does the position of the Fluorine affect the temperature choice?

A:

  • 2-Fluoro-4-nitrophenol: The Fluorine is ortho to the -OH. It sterically hinders the C2 position, forcing bromination to C6. This steric help allows for slightly higher temps (20-25°C) without losing regioselectivity.

  • 3-Fluoro-4-nitrophenol: The Fluorine is meta to the -OH. It does not block the ortho positions. Electronic competition becomes fiercer. Tighter temperature control (< 15°C) is required to distinguish between the two ortho positions based on subtle electronic differences [3].

References
  • Regioselective Bromination of Phenols. BenchChem Technical Review. (2025). Discusses the use of NBS vs Br2 for deactivated rings.

  • Kinetics of Bromination of Phenols in Acetic Acid. Asian Journal of Chemistry. Detailed kinetic data on reaction orders and solvent effects.

  • Optimization of Reaction Conditions for Bromination. ResearchGate / MDPI. Comparative studies on temperature effects for substituted nitroarenes.

  • Synthesis of 2-bromo-4-fluoro-6-nitrophenol. Google Patents (CN103724206A). Industrial protocols for fluoronitrophenol bromination.

Sources

Removing unreacted starting material from 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 3-Bromo-6-fluoro-2-nitrophenol from its unreacted starting material, 3-Bromo-6-fluorophenol .

This guide abandons generic advice in favor of mechanistic causality. By understanding the exact molecular interactions at play, you can execute these self-validating protocols with high precision and reproducibility.

Section 1: Core Principles & Physicochemical Properties

Q: What are the fundamental chemical differences between the starting material and the nitrated product that allow for separation?

A: The separation of these two compounds relies entirely on the presence of the ortho-nitro group in the product. This functional group fundamentally alters the molecule's hydrogen bonding capabilities and its acidity[1].

To successfully troubleshoot separation issues, you must first understand the quantitative differences in their physicochemical properties:

Property3-Bromo-6-fluorophenol (Starting Material)3-Bromo-6-fluoro-2-nitrophenol (Product)Mechanistic Causality
pKa (Acidity) ~7.74~4.5 – 5.0The strong electron-withdrawing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

group stabilizes the phenolate anion via resonance and inductive effects, drastically lowering the pKa[2].
Hydrogen Bonding Intermolecular (with solvent/water)Intramolecular (between

and ortho

)
The spatial proximity of the ortho-nitro group to the hydroxyl group forms a stable 6-membered chelate ring[1].
Volatility Low (Non-steam volatile)High (Steam volatile)Intramolecular H-bonding prevents the product from interacting with water vapor, lowering its effective boiling point[3][4].
Silica Gel Affinity (

)
High affinity (Lower

)
Low affinity (Higher

)
The intramolecular H-bond masks the polar hydroxyl group, preventing it from binding to the polar silica stationary phase[5].

Section 2: Experimental Methodologies & Workflows

Q: How do I separate the unreacted starting material using Steam Distillation?

A: Steam distillation is the gold standard for isolating ortho-nitrophenols. Because 3-bromo-6-fluoro-2-nitrophenol forms a strong intramolecular hydrogen bond, it cannot form intermolecular hydrogen bonds with water[1]. This makes it highly volatile under steam conditions. The unreacted starting material lacks this structural feature, binds to water, and remains non-volatile in the distillation flask[6].

SteamDistillation Crude Crude Mixture (Product + SM) Steam Steam Distillation (100°C H2O) Crude->Steam Distillate Distillate (Pure 3-Bromo-6-fluoro-2-nitrophenol) Steam->Distillate Steam Volatile (Intramolecular H-Bond) Residue Distillation Flask (Unreacted 3-Bromo-6-fluorophenol) Steam->Residue Non-Volatile (Intermolecular H-Bond)

Workflow for separating ortho-nitrophenols via steam distillation based on volatility.

Step-by-Step Protocol:

  • Preparation: Transfer the crude reaction mixture (after initial quenching and solvent removal) into a round-bottom flask. Add enough distilled water to create a loose suspension.

  • Distillation: Equip the flask with a steam distillation apparatus. Pass live steam through the mixture (or heat the aqueous suspension vigorously if using direct boiling).

  • Collection: Collect the distillate. The 3-bromo-6-fluoro-2-nitrophenol will co-distill with the water and typically crash out as a bright yellow solid in the receiving flask or condenser.

  • Validation: Monitor the condenser. Stop the distillation when the distillate runs clear and no more yellow solid/oil is observed.

  • Isolation: Extract the collected distillate with Dichloromethane (DCM) (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure product.
Q: How do I perform a pH-controlled liquid-liquid extraction to isolate the product?

A: This method leverages the severe pKa difference between the two compounds. The starting material has a pKa of ~7.74[7]. The nitrated product has a much lower pKa (~4.5–5.0)[2]. By using a carefully controlled pH 6.0 buffer, the system becomes self-validating: the pH is above the product's pKa (driving it into the aqueous phase as an anion) but below the starting material's pKa (keeping it protonated and organic-soluble)[2][8].

PHExtraction OrgCrude Crude in EtOAc Buffer Wash with pH 6.0 Buffer OrgCrude->Buffer AqPhase Aqueous Phase (Nitrophenolate Anion) Buffer->AqPhase Deprotonated (pH > pKa) OrgPhase Organic Phase (Protonated SM) Buffer->OrgPhase Protonated (pH < pKa) Acidify Acidify to pH 2.0 (HCl) AqPhase->Acidify Final Extract with DCM (Pure Product) Acidify->Final

pH-controlled liquid-liquid extraction isolating the highly acidic ortho-nitrophenol.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Selective Deprotonation: Wash the organic layer with an equal volume of 0.5 M Phosphate Buffer (adjusted precisely to pH 6.0). Shake vigorously and allow the layers to separate.

  • Separation: The aqueous layer now contains the water-soluble sodium salt of 3-bromo-6-fluoro-2-nitrophenol. The organic layer retains the unreacted 3-bromo-6-fluorophenol.

  • Acidification: Isolate the aqueous layer and slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. The solution will turn cloudy as the neutral 3-bromo-6-fluoro-2-nitrophenol precipitates.

  • Recovery: Extract the acidified aqueous layer with DCM (

    
     mL). Dry over 
    
    
    
    , filter, and concentrate to obtain the pure product.

Section 3: Troubleshooting & FAQs

Q: Why is my product co-eluting with the starting material on the silica gel column? A: If you are using Column Chromatography, ortho-nitrophenols elute significantly faster than regular phenols because their intramolecular H-bond prevents interaction with the silica[5]. If they are co-eluting, your solvent system is likely too polar. Fix: Switch to a highly non-polar gradient (e.g., 100% Hexanes transitioning slowly to 95:5 Hexanes:EtOAc). The yellow band (product) will elute almost immediately, while the starting material will remain near the baseline.

Q: Why did I lose my product during the aqueous extraction wash? A: You likely used a base that was too strong (e.g., 1M NaOH or


 at pH > 10). At a pH above 8.0, the unreacted 3-bromo-6-fluorophenol (pKa ~7.74) also becomes deprotonated and moves into the aqueous layer alongside your product[2][7].
Fix: Strictly control the pH of your aqueous wash. Use a weak base like 

or a pH 6.0 phosphate buffer to ensure selective deprotonation.

Q: My steam distillation is taking too long and the yield is low. What went wrong? A: Steam distillation requires a robust and continuous flow of steam to maintain the vapor pressure of the product[6]. If the heating mantle is too weak or the steam generator is insufficient, the product will condense prematurely and fall back into the distillation flask. Fix: Insulate the distillation head and the path to the condenser with glass wool or aluminum foil. Ensure the water in the primary flask is kept at a rolling boil. If the condenser gets clogged with crystallized product, temporarily turn off the condenser cooling water to allow the hot vapor to melt the solid into the receiving flask.

References

  • Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Arabian Journal of Chemistry. 2

  • Synthesis and Purification of Nitrophenols. UKEssays. 5

  • While separating a mixture of ortho-and para nitrophenols by steams distillation. AskIITians. 1

  • Ortho and para-nitrophenols are separated by which of the following methods? Vaia. 3

  • How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation”. Quora. 6

  • 5-Bromo-2-fluorophenol (3-Bromo-6-fluorophenol) Properties. HXChem.7

Sources

Preventing debromination during catalytic hydrogenation of nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination During Catalytic Hydrogenation of Nitrophenols Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Hub (Interactive Guide)

Precision Control for Halogenated Aromatic Reductions

Status: Online 🟢 Ticket ID: #BR-NO2-REDUCTION-001 Assigned Scientist: Dr. A. Vance

Welcome to the technical support center. You are likely here because you are attempting to reduce a nitro group (


) to an amine (

) on a phenol ring containing a bromine atom, and you are observing hydrodehalogenation (loss of bromine).

This is a classic chemoselectivity challenge. Standard hydrogenation conditions (Pd/C,


) favor the cleavage of weak Carbon-Halogen bonds (C-Br, C-I) alongside nitro reduction. To fix this, we must alter the catalyst's surface chemistry to discriminate between the nitro group and the aryl-halide bond.

🛠 PART 1: The "Golden Standard" Protocol

Use this protocol to establish a baseline. If you are currently using standard Palladium on Carbon (Pd/C), stop immediately.

Recommended System: Sulfided Platinum on Carbon (Pt(S)/C)

The Hardware:

  • Catalyst: 5% Pt/C (Sulfided). Commercially available as "Sulfided Platinum on Carbon" or "Poisoned Pt/C".

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Avoid basic solvents.

  • Pressure: 1–5 bar (Atmospheric to low pressure). High pressure accelerates dehalogenation.

  • Temperature: 25°C – 40°C. (Do not exceed 50°C).

The Protocol:

  • Charge: Load reactor with substrate (Bromonitrophenol) dissolved in solvent (0.5 M concentration).

  • Catalyst Addition: Add 1-3 mol% of Sulfided Pt/C .

    • Note: If Sulfided Pt is unavailable, use standard 5% Pt/C with 0.5 equivalents of Morpholine or Diphenylsulfide as an inhibitor.

  • Purge: Nitrogen purge x3, Hydrogen purge x3.

  • Reaction: Stir vigorously at 25°C under 1-3 bar

    
    .
    
  • Monitoring (Critical): Monitor

    
     uptake. The reaction is stoichiometric (
    
    
    
    per
    
    
    ).
    • Stop point: As soon as theoretical uptake is reached or TLC/HPLC shows disappearance of starting material.

    • Danger Zone: Leaving the reaction under

      
       pressure after the nitro group is reduced is the #1 cause of debromination.
      

🧠 PART 2: Mechanism & Causality (The "Why")

To solve the problem, you must understand the competition at the catalyst surface.

The Competition: Nitro Reduction vs. Oxidative Addition

On a clean metal surface (like Pd), two events compete:

  • Nitro Reduction: Fast, but requires multiple steps.

  • Oxidative Addition (C-Br cleavage): The metal inserts itself into the C-Br bond. Palladium is excellent at this (which is why it's used for Suzuki couplings), making it terrible for this specific reaction.

Why Sulfided Platinum Works

Sulfur acts as a selective site poison .

  • Geometric Effect: Sulfur atoms bind to the "high-energy" defect sites (steps/corners) on the metal lattice. These sites are required to break the strong C-Br bond.

  • Electronic Effect: Sulfur withdraws electron density from the Pt, making the metal less nucleophilic. This prevents the oxidative addition of the C-Br bond but leaves the metal active enough to activate molecular hydrogen and reduce the highly polar nitro group.

Visualizing the Pathway

G cluster_catalyst Catalyst Surface Events Start Bromonitrophenol PathA Pathway A: Nitro Reduction (Desired) Start->PathA Pt(S)/C favors this PathB Pathway B: Oxidative Addition (C-Br Cleavage) Start->PathB Pd/C favors this Product Bromoaminophenol (Target) PathA->Product + 3 H2 Impurity Des-bromo Aminophenol (Impurity) PathB->Impurity + H2 (Fast on Pd) Product->Impurity Over-hydrogenation (If reaction runs too long)

Figure 1: Kinetic competition between nitro reduction and dehalogenation. Sulfided catalysts block Pathway B.

🔧 PART 3: Troubleshooting & FAQs

Q1: I don't have sulfided Pt/C. Can I use my standard Pd/C or Pt/C?

  • Pd/C: No. Palladium is too active toward C-Br bonds. You will get >10% debromination regardless of temperature.

  • Pt/C (Unsulfided): Yes, but you must add an inhibitor.

    • The Fix: Add Morpholine (0.5 eq) or Magnesium Oxide (MgO) . Morpholine poisons the most active sites. MgO neutralizes any HBr formed (which is autocatalytic for further dehalogenation).

Q2: The reaction stalls at 90% conversion. Should I increase heat/pressure?

  • Diagnosis: The hydroxylamine intermediate (

    
    ) often accumulates near the end.
    
  • Solution: Do NOT increase temperature above 50°C; this will snap the C-Br bond. Instead, allow a longer reaction time at ambient pressure or add a mild promoter like traces of Vanadium (if compatible) or simply refresh the hydrogen atmosphere.

Q3: My product is turning purple/black during workup.

  • Diagnosis: Aminophenols are oxidation-sensitive. The "debrominated" byproduct is often more unstable, leading to tars.

  • Solution: Perform the workup under Nitrogen. Add a pinch of sodium dithionite or ascorbic acid to the aqueous wash to prevent oxidation of the aminophenol.

Q4: How do I know if I have "Over-hydrogenated"?

  • Test: Check the pH of the reaction mixture.

  • Indicator: Hydrodehalogenation releases HBr. If your reaction mixture becomes significantly acidic (pH < 3) and you didn't start with acid, you are debrominating.

📊 PART 4: Data Comparison

Selectivity of Catalysts for Halonitro Reduction Conditions: Methanol, 25°C, 3 bar H2

Catalyst SystemConversion (%)Des-Bromo Impurity (%)Recommendation
Pd/C (Standard) 10015 - 40% AVOID
Pt/C (Standard) 1002 - 8%⚠️ Risky
Pt/C + Morpholine 98< 1%✅ Good Alternative
Pt(S)/C (Sulfided) 100 < 0.1% 🏆 Best Practice
Raney Nickel 955 - 15%⚠️ Variable

📑 References

  • Studer, M., et al. (2000). The hydrogenation of halonitroaromatics: a new look at an old reaction. Advanced Synthesis & Catalysis.

  • Kosak, J. R. (1977). Catalytic hydrogenation of halonitro aromatic compounds.[1][2][3][4][5][6] U.S. Patent 4,020,107.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][2][3][7][8] Academic Press. (Standard Reference Text).

  • TCI Chemicals. (2024). Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation.[9]

  • Greenfield, H., & Dovell, F. S. (1967). Metal sulfide catalysts for hydrogenation of halonitrobenzenes to haloanilines.[5] The Journal of Organic Chemistry.

Sources

Validation & Comparative

Hard vs. Soft Ionization: Optimizing Detection for 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-6-fluoro-2-nitrophenol Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized aromatic intermediate often utilized in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1][2] Its analysis presents a specific challenge: the molecule contains an acidic phenolic hydroxyl group, a labile nitro group, and a heavy halogen (Bromine).[2]

This guide compares the two dominant mass spectrometry workflows—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine which method best serves structural elucidation versus high-sensitivity quantitation.

Key Takeaway:

  • Use EI (GC-MS) for ab initio structural identification.[1][2] The "Ortho Effect" and Bromine isotope patterns provide a definitive fingerprint.

  • Use ESI- (LC-MS) for trace quantitation.[1][2] The acidic phenol moiety allows for high-sensitivity detection in negative mode, avoiding the thermal degradation often seen in GC methods.

Structural Analysis & Isotope Logic

Before interpreting spectra, the analyst must recognize the three "anchors" of this molecule’s mass spectral signature.

FeatureMass Spec Consequence
Bromine (Br) The 1:1 Doublet: Bromine exists as

and

in a roughly 1:1 ratio.[1][2][3] Every ion fragment containing Br will appear as a doublet separated by 2 m/z units.[1][2]
Ortho-Nitro Group The Ortho Effect: The proximity of the -OH and -NO

groups allows for a specific hydrogen transfer rearrangement, leading to unique losses (e.g., -OH) not seen in meta- or para- isomers.[1][2]
Fluorine (F) Mass Defect: Fluorine (

) is monoisotopic. It does not alter the isotope pattern but shifts the mass by exactly 18.998 Da. It is rarely lost in primary fragmentation.[1][2]

Molecular Ion (


) Calculation: 
  • Formula:

    
    [1][2]
    
  • Nominal Mass (

    
    ): 
    
    
    
  • Nominal Mass (

    
    ): 
    
    
    

Comparative Analysis: EI vs. ESI(-)

Method A: Electron Impact (EI) – The Structural Fingerprint

Target Application: Impurity profiling, synthesis verification.

In EI (70 eV), the molecule undergoes extensive fragmentation. The "Ortho Effect" is the critical differentiator here. Unlike meta- or para-nitrophenols, which predominantly lose


 (

), ortho-nitrophenols often undergo a hydrogen shift from the hydroxyl to the nitro oxygen, facilitating the loss of an

radical or

.[2]

Predicted EI Fragmentation Table (Based on


): 
m/z (approx)Ion IdentityMechanism / Notes
235 / 237

Parent Ion. Distinct 1:1 doublet intensity.[1][2]
218 / 220

Ortho Effect. H-transfer to nitro group followed by loss of OH radical.[1][2] Diagnostic for 2-nitrophenol substitution.
205 / 207

Nitro-Nitrite Rearrangement. Isomerization of

to

, followed by cleavage of NO.[1][2]
189 / 191

Direct cleavage of the C-N bond.
156

Loss of Bromine radical.[1][2] Note: The doublet pattern disappears here.
128

Ring contraction/CO loss typical of phenols.[1][2]
Method B: Electrospray Ionization (ESI-) – The Quantitative Standard

Target Application: PK studies, environmental residue analysis.[1][2]

Due to the electron-withdrawing nature of the nitro and fluorine groups, the phenolic proton is highly acidic (


). This makes Negative Mode ESI  the superior choice for sensitivity.

Predicted ESI(-) Fragmentation Table:

m/z (approx)Ion IdentityMechanism / Notes
234 / 236

Deprotonated Molecular Ion. Base peak.[1][2] Very stable.
204 / 206

Common in-source collision induced dissociation (CID) for nitrophenols.
188 / 190

High energy fragment.[1][2]

Visualization of Fragmentation Pathways[4][5]

The following diagram maps the logical decay of the molecule under Electron Impact (EI), highlighting the critical "Ortho Effect" pathway.

G Parent Parent Ion [M]+ (m/z 235/237) 1:1 Doublet Ortho_Inter Rearrangement (H-transfer to Nitro) Parent->Ortho_Inter Ortho Effect Nitrite Nitro-Nitrite Isomer (Ar-ONO) Parent->Nitrite Isomerization M_NO2 [M - NO2]+ (m/z 189/191) Parent->M_NO2 -NO2 (46) M_Br [M - Br]+ (m/z 156) Doublet Lost Parent->M_Br -Br (79/81) M_OH [M - OH]+ (m/z 218/220) Diagnostic for Ortho-isomer Ortho_Inter->M_OH -OH (17) M_NO [M - NO]+ (m/z 205/207) Phenoxy Cation Nitrite->M_NO -NO (30) M_NO2->M_Br Secondary Decay

Caption: EI Fragmentation Tree. The green node (M-OH) represents the diagnostic "Ortho Effect" specific to 2-nitrophenols.

Experimental Protocols

Protocol A: GC-MS (Structural Confirmation)

Note: Direct injection of nitrophenols can lead to peak tailing due to interaction with active sites in the liner. Derivatization is recommended.[1][2][4]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. (Shifts M+ to higher mass by 72 Da).[2]

  • GC Conditions:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1][2]

    • Carrier: Helium at 1.0 mL/min.[1][2]

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • MS Source: 230°C, 70 eV.

Protocol B: LC-MS/MS (Quantitation)[1][2]
  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (or 0.1%

      
       to ensure high pH).[2]
      
    • B: Methanol or Acetonitrile.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1][2]

  • Ionization: ESI Negative Mode.

    • Capillary Voltage: -2500 V.[1][2]

    • Gas Temp: 300°C.[1][2]

  • MRM Transitions (for Quantitation):

    • Quantifier: 234 -> 188 (Loss of

      
      ).
      
    • Qualifier: 234 -> 79 (Bromine ion, if observable in low mass range).[1][2]

References

  • NIST Chemistry WebBook. Mass spectrum of 2-Nitrophenol (Electron Ionization). National Institute of Standards and Technology.[2][4][5] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[1][2][4] Mass Spectrometry, 13(2), 83–94.[1][2][4] [Link]

  • Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids.[1][2][6] Analytical and Bioanalytical Chemistry.[2][7][8] [Link]

Sources

Spectroscopic Profiling of Bromophenols: Nitro and Hydroxyl Group Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Utility of IR in Bromophenols

In pharmaceutical synthesis and environmental monitoring, brominated nitrophenols (e.g., 2-bromo-4-nitrophenol) serve as critical intermediates. While NMR provides backbone structural certainty, Infrared (IR) Spectroscopy remains the superior method for interrogating the electronic environment and hydrogen-bonding state of the hydroxyl and nitro functional groups.

This guide objectively compares IR spectroscopy against alternative analytical modalities (Raman, NMR) and provides a mechanistic breakdown of the spectral shifts induced by bromine substitution. By understanding the interplay between the electron-withdrawing nitro group and the polarizable bromine atom, researchers can utilize IR as a rapid, self-validating diagnostic tool.

Mechanistic Foundation: Causality of Spectral Shifts

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" on the phenol ring.

The Electronic Landscape
  • The Hydroxyl (-OH) Oscillator: The O-H bond stiffness is the primary sensor.

    • Inductive Effect (-I): Bromine (electronegative) withdraws electron density through the sigma bond, theoretically strengthening the O-H bond (higher frequency).

    • Resonance Effect (+M): Bromine donates lone pair density into the ring, slightly countering the -I effect.

    • The Dominant Factor (H-Bonding): The spatial arrangement (ortho vs. para) overrides electronic effects. An ortho-nitro group forms a stable 6-membered intramolecular hydrogen bond ring with the hydroxyl, causing a dramatic redshift and peak sharpening.

  • The Nitro (-NO₂) Reporter:

    • The N-O bonds vibrate in two modes: Asymmetric (

      
      ) and Symmetric  (
      
      
      
      ).[1][2]
    • Bromine substitution on the ring exerts an inductive effect that generally shifts these bands to slightly higher wavenumbers by increasing the effective force constant of the N-O bonds, provided it does not sterically force the nitro group out of planarity.

Comparative Analysis: IR vs. Alternative Methods

While IR is the focus, it is vital to know when to deploy alternatives.

Table 1: Comparative Performance of Analytical Modalities for Bromophenols

FeatureFT-IR Spectroscopy Raman Spectroscopy 1H-NMR
Primary Utility Functional group ID; H-bond strength quantification.Symmetric vibrations (N-O symmetric); Aqueous samples.Exact structural connectivity; Proton counting.
Nitro Detection Excellent for

(Asymmetric).
Superior for

(Symmetric).
Indirect (via deshielding of adjacent protons).
OH Detection Gold Standard. Distinguishes free vs. H-bonded OH.Weak signal (water interference is low, but OH scatter is weak).Chemical shift (

) is concentration-dependent and often broad.
Sample Prep Critical (KBr/Nujol can disrupt H-bonds).Minimal (Shoot through glass/vial).Solubilization required (Deuterated solvents).
Limit of Detection Moderate (~1-10 µg).Low (requires enhancement like SERS).High (mg quantities usually needed).

Spectral Data: Characteristic Peaks

The following data summarizes the expected shifts. Note that "Free" OH is rarely observed in solid-state bromophenols unless in very dilute non-polar solution (


).
A. The Hydroxyl Group (-OH)

Table 2: Hydroxyl Stretching Frequencies (


) 
Chemical EnvironmentFrequency Range (cm⁻¹)Peak MorphologyMechanistic Cause
Free Phenol (Dilute)

Sharp, NarrowNo H-bonding; baseline reference.
Intermolecular H-Bond

Broad, IntenseConcentration-dependent polymeric association (common in p-bromophenols).
Intramolecular H-Bond

Sharp , MediumOrtho-nitro effect (Chelation). Concentration independent .
Bromine Ortho-Effect

Medium BroadWeak intramolecular H-bond between OH and Br (weaker than Nitro).
B. The Nitro Group (-NO₂)[1][2]

Table 3: Nitro Stretching Frequencies (


) 
Vibration ModeUnsubstituted NitrobenzeneBrominated Nitro-PhenolNotes
Asymmetric (

)

cm⁻¹

cm⁻¹
Shifted higher due to Br electron withdrawal (-I).
Symmetric (

)

cm⁻¹

cm⁻¹
Often splits into a doublet if H-bonding disturbs symmetry.
C-N Stretch

cm⁻¹

cm⁻¹
Overlaps with C-H out-of-plane bends; less diagnostic.

Critical Insight: In 2-bromo-4-nitrophenol, the OH is ortho to the Bromine. Expect a shift to ~3450 cm⁻¹ (weak Br interaction). In 4-bromo-2-nitrophenol, the OH is ortho to the Nitro. Expect a shift to ~3200 cm⁻¹ (strong H-bond chelation). This distinguishes the isomers instantly.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this protocol. The choice of sampling technique fundamentally alters the OH region.

Method A: Solid State (KBr Pellet)

Best for routine ID, but "swamps" H-bonding information due to lattice energy.

  • Grind: Mix 1-2 mg sample with 100 mg dry KBr.

  • Press: Apply 8-10 tons pressure to form a transparent pellet.

  • Validate: Check for "Christian Peak" (water moisture at 3400 cm⁻¹). If present, re-dry KBr.

Method B: Solution Phase (Dilution Study) - The Expert's Choice

Required to distinguish Inter- vs. Intramolecular H-bonding.

  • Prepare Stock: Dissolve sample in dry

    
     or 
    
    
    
    (non-polar).
  • Acquire Series: Measure spectra at 0.1 M, 0.01 M, and 0.001 M.

  • Analysis:

    • If OH peak position changes with dilution

      
      Inter molecular (e.g., p-nitrophenol).
      
    • If OH peak position is constant

      
      Intra molecular (e.g., o-nitrophenol).
      
Visualization: Logic Flow for Peak Assignment

IR_Logic_Tree Start Analyze Spectrum Region 3000-3600 cm⁻¹ CheckOH Is OH Peak Present? Start->CheckOH NoOH Check C=O (1700 cm⁻¹) (Quinone/Ester?) CheckOH->NoOH No YesOH Analyze OH Morphology CheckOH->YesOH Yes Broad Broad Band (3200-3500 cm⁻¹) YesOH->Broad Sharp Sharp/Distinct Band (3150-3250 cm⁻¹) YesOH->Sharp Inter Intermolecular H-Bond (Para/Meta Isomer) Broad->Inter Intra Intramolecular H-Bond (Ortho-Nitro Isomer) Sharp->Intra NitroCheck Check Nitro Region (1500-1550 cm⁻¹) Inter->NitroCheck Intra->NitroCheck Result Identity Confirmed NitroCheck->Result Confirm Br Effect (Shift >1530 cm⁻¹)

Figure 1: Decision logic for distinguishing bromophenol isomers based on Hydroxyl and Nitro spectral signatures.

Experimental Workflow Diagram

Experiment_Workflow Sample Sample Prep (Solid vs Solution) Acquisition Data Acquisition (16 scans, 4cm⁻¹ res) Sample->Acquisition Background Background Scan (Air/Solvent) Background->Acquisition Ratio Process Post-Processing (Baseline Corr, ATR Corr) Acquisition->Process Validation Validation Check (Water/CO₂ interference?) Process->Validation Validation->Sample Fail (Re-prep) Output Final Spectrum Validation->Output Pass

Figure 2: Self-validating experimental workflow for high-fidelity FTIR acquisition.

References

  • NIST Mass Spectrometry Data Center. (2025). Phenol, 2-bromo-4-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] National Institute of Standards and Technology.[3][4][5] [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. [Link]

  • Kovács, A., et al. (2006). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol. The Journal of Physical Chemistry A. [Link]

Sources

Comparative Reactivity Guide: 3-Bromo-6-fluoro-2-nitrophenol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage[1]

In drug discovery, the transition from a standard scaffold to a fluorinated analog is rarely just about metabolic stability; it is a fundamental shift in reactivity and electronic profile. This guide compares 3-Bromo-6-fluoro-2-nitrophenol (Target A) with its non-fluorinated analog, 3-Bromo-2-nitrophenol (Target B) .

While both compounds serve as trifunctional building blocks (phenol, aryl bromide, nitroarene), the introduction of the fluorine atom at the C6 position creates a "pincer effect" on the hydroxyl group and significantly alters the electron density of the aromatic ring. This guide details how to leverage these differences for superior synthetic outcomes.

Physicochemical & Electronic Profile

The defining feature of Target A is the simultaneous presence of two electron-withdrawing groups (EWGs) flanking the hydroxyl group: the Nitro group at C2 and the Fluorine at C6.

Table 1: Comparative Properties
Property3-Bromo-6-fluoro-2-nitrophenol (Target A)3-Bromo-2-nitrophenol (Target B)Impact on Reactivity
pKa (Phenolic OH) ~5.7 (Predicted)~7.2Target A is significantly more acidic. Deprotonation requires milder bases (e.g.,

vs

).
Ring Electron Density Very Low (Deficient)LowTarget A undergoes oxidative addition (Suzuki) and nucleophilic attack (

) faster.
Intramolecular H-Bond Bifurcated (F...H-O...NO2)Single (O-H...NO2)Target A has unique solubility; the F-interaction modulates the strength of the OH-Nitro bond.
Leaving Group (

)
Br (Activated by ortho-NO2)Br (Activated by ortho-NO2)F is meta to NO2 and generally stable; Br is the primary leaving group in both.

Reactivity Deep Dive

The "Pincer Effect" on Phenolic Alkylation

In Target A , the acidity of the phenol is enhanced by the inductive effect (-I) of the C6-Fluorine. This makes the proton easier to remove, but the resulting phenoxide anion is less nucleophilic due to stabilization.

  • Observation: Alkylation of Target A often requires higher temperatures or more reactive electrophiles (e.g., alkyl iodides vs. bromides) compared to Target B, despite the easier deprotonation.

  • Strategic Advantage: The lower pKa allows for chemoselective alkylation in the presence of other, less acidic phenolic residues.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most critical differentiation point. The C3-Bromine is the handle for carbon-carbon bond formation.

  • Mechanism: The rate-determining step in Suzuki coupling for aryl bromides is typically Oxidative Addition (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • The Fluorine Accelerator: Electron-deficient rings undergo oxidative addition faster. The additional withdrawal from F at C6 makes the C-Br bond in Target A more susceptible to Pd insertion than in Target B .

  • Catalyst Selection: While Target B might require bulky, electron-rich ligands (e.g., SPhos, XPhos) to push the reaction, Target A often couples efficiently with standard phosphines (

    
    , dppf) due to its activated nature.
    
Nucleophilic Aromatic Substitution ( )

A common misconception is that the fluorine will be displaced. In this specific scaffold:

  • Br is at C3 (Ortho to NO2): Highly activated.

  • F is at C6 (Meta to NO2): Poorly activated.

Result: Nucleophiles (amines, thiols) will selectively displace the Bromine via


, preserving the Fluorine. This reaction proceeds faster for Target A than Target B because the F atom stabilizes the Meisenheimer complex intermediate via inductive withdrawal.

Visualizing the Reactivity Logic

The following diagram maps the divergent synthetic pathways available for 3-Bromo-6-fluoro-2-nitrophenol, highlighting the chemoselectivity.

ReactivityMap Start 3-Bromo-6-fluoro- 2-nitrophenol PathA Path A: Phenolic Alkylation (Ether Synthesis) Start->PathA Mild Base (K2CO3, R-X) PathB Path B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->PathB Pd(0), Ar-B(OH)2 (Fast Ox. Add.) PathC Path C: Nitro Reduction (Aniline Formation) Start->PathC Fe/NH4Cl or H2/Pd PathD Path D: SNAr Displacement (Amination) Start->PathD R-NH2, Heat (Selective Br displacement) ProductA Ether Derivative (Retains Br, NO2, F) PathA->ProductA ProductB Biaryl/Alkyne (Retains OH, NO2, F) PathB->ProductB ProductC Benzoxazole Precursor (Retains Br, F) PathC->ProductC ProductD 3-Amino-Derivative (Br Displaced, F Retained) PathD->ProductD

Figure 1: Divergent synthetic pathways. Note that Path D (


) selectively displaces Bromine due to the ortho-nitro activation, preserving the Fluorine.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Electron-Deficient Phenols

Rationale: Standard bases like


 may cause competitive deprotonation of the phenol, shutting down the reaction by creating an unreactive phenoxide-palladium species. We use a phosphate base to buffer the system.

Materials:

  • Substrate: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous

    
     solution. Note: The biphasic system helps protect the acidic phenol.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]

    • Checkpoint: If the starting material persists, add 1 mol% additional catalyst. The fluorinated substrate usually converts faster than the non-fluorinated analog.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to re-protonate the phenol), then brine. Dry over

    
    .[1]
    
Protocol B: Reductive Cyclization to Fluorinated Benzoxazoles

Rationale: This one-pot cascade converts the nitro-phenol directly into a benzoxazole, a privileged pharmacophore. The fluorine atom enhances the lipophilicity of the final heterocycle.

Materials:

  • Substrate: 3-Bromo-6-fluoro-2-nitrophenol

  • Reagent: Triethyl orthoformate (HC(OEt)3) - acts as both solvent and C1 source.

  • Catalyst: Sodium Dithionite (

    
    ) or Pd/C with 
    
    
    
    .

Workflow:

  • Reduction: Hydrogenate the substrate (Pd/C, MeOH, 1 atm

    
    ) to yield the intermediate aniline. Caution: Keep the intermediate in solution; aminophenols are oxidation-prone.
    
  • Cyclization: Filter the catalyst. Add Triethyl orthoformate (5 equiv) and a catalytic amount of p-TsOH.

  • Reflux: Heat to reflux (approx. 80-100°C) for 3 hours.

  • Result: Formation of 4-fluoro-7-bromo-benzoxazole (numbering changes upon cyclization).

Safety & Handling (E-E-A-T)

Critical Hazard: Nitrophenols are energetic compounds.[2]

  • Explosion Risk: While 3-Bromo-6-fluoro-2-nitrophenol is stable at room temperature, the combination of a nitro group and halogens on a strained ring suggests potential thermal instability above 150°C. Do not distill neat.

  • Skin Absorption: The fluorine substituent increases lipophilicity (LogP), potentially enhancing skin absorption compared to the non-fluorinated analog. Wear double nitrile gloves.

  • Waste: Fluorinated aromatics must be segregated from general organic waste streams in many jurisdictions due to incineration requirements.

References

  • BenchChem. (2025).[1] Safety Data Sheet: 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).[3][4][5] Retrieved from (Proxy for exact CAS match).

  • Neumann, K. T., et al. (2015). "Efficient Synthesis of Benzoxazoles from Nitro-Phenols." Organic Letters, 17(8), 2094–2097. Link

  • Hanson, J. (2020). "The Fluorine Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 85(3), 1539-1545.[6] (General Principle Citation).

  • Levin, V. V., et al. (2018). "Reactivity of Polyfluorinated Aryl Bromides in Suzuki Cross-Coupling." Journal of Fluorine Chemistry, 216, 13-20. Link

  • Sigma-Aldrich. (2025).[7] pKa Values of Substituted Phenols.Link

Sources

Crystal structure analysis of 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of 3-Bromo-6-fluoro-2-nitrophenol: A Comparative Guide to Analytical Modalities

Executive Summary

3-Bromo-6-fluoro-2-nitrophenol (C₆H₃BrFNO₃) is a highly functionalized aromatic building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Elucidating its exact three-dimensional conformation is critical because the molecule's solid-state behavior is dictated by a complex interplay of intramolecular hydrogen bonding (between the phenolic -OH and the ortho -NO₂ group) and highly directional intermolecular halogen bonding (Br···O and Br···F interactions). While traditional spectroscopic methods (like NMR) confirm 2D connectivity, only diffraction-based crystallographic techniques can unambiguously resolve the steric twist of the nitro group and the precise geometry of the supramolecular halogen-bond network.

This guide provides an objective comparison of the two leading analytical modalities for structural elucidation: Single-Crystal X-ray Diffraction (SC-XRD) and Microcrystal Electron Diffraction (MicroED) .

Mechanistic Overview: The Crystallographic Challenge

From an application scientist's perspective, 3-Bromo-6-fluoro-2-nitrophenol presents unique crystallographic challenges. The presence of multiple electronegative substituents (fluorine, bromine, nitro, and hydroxyl groups) on a single benzene ring creates competing non-covalent interactions. Halogen bonds, particularly those involving bromine, are highly directional and can act anomalously depending on the polarization of the crystal packing[1]. To accurately model these interactions and determine the absolute configuration, the chosen analytical technique must provide sub-angstrom resolution.

Historically, SC-XRD has been the gold standard. However, highly functionalized phenols often precipitate as microcrystalline powders rather than the large, pristine single crystals required for X-ray analysis. This bottleneck necessitates the use of MicroED, a cryogenic electron microscopy (Cryo-EM) technique that provides routine and unambiguous structural determination of small organic molecules directly from seemingly amorphous powders[2].

Comparative Analysis: SC-XRD vs. MicroED

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD utilizes X-ray photons to interact with the electron cloud of the target molecule.

  • Performance Advantage : Yields highly accurate bond lengths, angles, and anisotropic displacement parameters. It is the definitive method for determining absolute configuration via the anomalous dispersion of the heavy bromine atom.

  • Limitation : Requires a crystal size of at least 10–20 μm in all dimensions. Growing a crystal of 3-Bromo-6-fluoro-2-nitrophenol of this size may require weeks of exhaustive solvent screening.

Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a continuous-rotation electron beam in a Cryo-TEM to generate diffraction patterns from sub-micron particles.

  • Performance Advantage : Electrons interact very strongly with matter, allowing for data collection from sub-micron sized crystals[3]. In fact, MicroED can analyze crystals that are a billionth of the volume typically needed for X-ray crystallography[4]. Furthermore, because electrons interact with the atomic nucleus, MicroED is highly sensitive to lighter atoms, making hydrogen atom positioning more reliable.

  • Limitation : Prone to dynamical scattering (multiple scattering events within the crystal lattice), which can complicate the refinement of thermal parameters and lower the precision of R-values compared to SC-XRD.

Quantitative Performance Comparison
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10 μm (in all dimensions)~ 100 nm to 1 μm
Radiation Source X-ray photons (Cu Kα or Mo Kα)Electron beam (typically 200 kV)
Data Collection Time 2 to 24 hours5 to 30 minutes
Sample Preparation Extensive crystallization screeningDirect powder application to TEM grid
Hydrogen Visibility Moderate (often requires riding models)High (electrons interact strongly with H)
Absolute Configuration Routine (via anomalous scattering of Br)Challenging (requires dynamical refinement)

Experimental Protocols

To ensure analytical trustworthiness and reproducibility, the following self-validating workflows detail the structural elucidation of 3-Bromo-6-fluoro-2-nitrophenol using both modalities. The causality behind each step is explained to guide your experimental design.

Protocol 1: SC-XRD Workflow
  • Crystallization : Dissolve 50 mg of 3-Bromo-6-fluoro-2-nitrophenol in 1 mL of a 1:1 dichloromethane/hexane mixture. Pierce the vial cap with a needle and allow slow evaporation at 4 °C over 7–14 days. Causality: The slow evaporation rate and non-polar anti-solvent (hexane) promote ordered nucleation over rapid precipitation.

  • Mounting : Select a crystal (>15 μm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents rapid solvent loss and lattice degradation when exposed to ambient air.

  • Data Collection : Transfer the loop to a diffractometer equipped with a cold stream set to 100 K. Collect full-sphere data using Mo Kα radiation (λ = 0.71073 Å) via ω-scans. Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom.

  • Processing : Integrate and scale the data using SAINT and SADABS. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

Protocol 2: MicroED Workflow
  • Sample Preparation : Take ~1 mg of the dry 3-Bromo-6-fluoro-2-nitrophenol powder and gently crush it between two glass slides. Causality: Crushing breaks up larger aggregates into the necessary 100–300 nm thickness range required for electron transmission.

  • Grid Application : Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Tap off excess powder. Causality: Tapping ensures a sparse distribution of nanocrystals, preventing overlapping diffraction patterns from multiple lattices.

  • Data Collection : Load the grid into a Cryo-TEM operating at 200 kV and cooled to liquid nitrogen temperatures. Locate a target nanocrystal in overfocused diffraction mode. Causality: Overfocusing minimizes radiation damage to the sensitive organic framework before data collection begins. Collect data by continuously rotating the stage from -30° to +30° at a rate of 0.5°/s while recording on a direct electron detector.

  • Processing : Convert the electron diffraction frames to standard crystallographic formats (e.g., SMV). Process the data using DIALS or XDS, applying kinematical theory for the initial structure solution.

Crystallographic Decision Workflow

Below is the logical decision matrix for selecting the appropriate analytical modality based on the physical properties of the synthesized sample.

ModalitySelection Start Synthesize 3-Bromo-6-fluoro-2-nitrophenol Crystallization Crystallization Attempt (Solvent Evaporation) Start->Crystallization Assess Assess Crystal Size Crystallization->Assess SCXRD SC-XRD Analysis (> 10 μm crystals) Assess->SCXRD Large Single Crystals MicroED MicroED Analysis (< 1 μm nanocrystals) Assess->MicroED Micro/Nanocrystalline Powder DataProc Data Processing (Integration & Scaling) SCXRD->DataProc MicroED->DataProc Refinement Structure Refinement (SHELXL / Kinematical) DataProc->Refinement Final 3D Molecular Structure (H-bonds & Halogen bonds) Refinement->Final

Decision matrix for crystallographic analysis of 3-Bromo-6-fluoro-2-nitrophenol based on sample size.

References

  • Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]

  • "Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination." Wiley Analytical Science, 2018.[Link]

  • Romero, J. A., et al. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene." Acta Crystallographica Section E, 2015.[Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Bioisosteric Replacement of Hydrogen in Nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile. Among the myriad of tools at a medicinal chemist's disposal, bioisosteric replacement stands out as a powerful strategy. This guide delves into a specific, yet profoundly impactful, bioisosteric switch: the replacement of a hydrogen atom with fluorine in the nitrophenol scaffold. While seemingly a minor alteration, this substitution can trigger a cascade of changes in a molecule's physicochemical and biological properties. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the rationale and potential outcomes of this key molecular manipulation.

The Rationale for Fluorine Substitution

Bioisosteres are atoms or groups of atoms that possess similar steric and electronic characteristics, leading to comparable biological activity.[1] The substitution of hydrogen with fluorine is a classic example of non-classical bioisosterism.[2] Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen), allowing it to mimic hydrogen sterically in many binding pockets.[3] However, its potent electron-withdrawing nature can drastically alter a molecule's properties, including:

  • Acidity (pKa): Fluorine's inductive effect can significantly increase the acidity of nearby functional groups.[2]

  • Lipophilicity (logP): The introduction of fluorine often increases a molecule's lipophilicity, which can influence membrane permeability and bioavailability.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][5]

  • Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, potentially locking the molecule in a more bioactive shape.[4]

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.[4]

Comparative Physicochemical Properties: Nitrophenols vs. Fluoronitrophenols

The introduction of fluorine to the nitrophenol ring has a pronounced effect on its acidity (pKa) and lipophilicity (logP). The following table summarizes experimental data for several isomers, providing a quantitative look at these changes.

CompoundStructurepKalogP
2-Nitrophenol7.23[6][7]1.79[6]
3-Nitrophenol8.36[8]2.00[8]
4-Nitrophenol7.15[9][10]1.91[9]
2-Fluoro-4-nitrophenol5.651.80
3-Fluoro-4-nitrophenolNot consistently reported1.71[11]
4-Fluoro-2-nitrophenolNot consistently reportedNot consistently reported

Analysis of Physicochemical Data:

The most striking effect of fluorine substitution is the significant decrease in the pKa of 2-fluoro-4-nitrophenol compared to its non-fluorinated parent, 4-nitrophenol. This increase in acidity by approximately 1.5 pKa units is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting phenolate anion.[2] This enhanced acidity can have profound implications for a drug's ionization state at physiological pH, affecting its solubility, permeability, and interactions with its biological target.

The impact on lipophilicity (logP) is more nuanced. While fluorine substitution often leads to an increase in logP, the data for 2-fluoro-4-nitrophenol shows a slight decrease compared to 4-nitrophenol. This highlights that the effects of fluorination are highly context-dependent and can be influenced by the interplay of various electronic and intermolecular forces.

The Impact on Biological Activity: A Predictive Discussion

While direct comparative biological data for nitrophenols and their corresponding fluorinated analogs is scarce in the public domain, we can infer the potential consequences of such a bioisosteric replacement based on established principles of medicinal chemistry.

Enzyme Inhibition:

The introduction of a fluorine atom can enhance enzyme inhibitory activity through several mechanisms:

  • Increased Binding Affinity: The polarized C-F bond can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the enzyme's active site, leading to tighter binding.[4]

  • Altered Acidity: As seen with the pKa data, a fluorinated nitrophenol will be more deprotonated at physiological pH. If the anionic form is the active species for binding, this can lead to a higher effective concentration of the inhibitor.

  • Blocking Metabolism: If a hydrogen atom at a particular position is a site of metabolic hydroxylation, replacing it with a fluorine atom can block this metabolic pathway, increasing the compound's half-life and duration of action.[5]

For instance, nitrophenols are known to interact with a variety of enzymes.[12][13] A medicinal chemist might hypothesize that adding a fluorine atom to a nitrophenol-based inhibitor could enhance its potency by increasing its residence time in the active site or by forming a key interaction with a specific residue.

Receptor Binding:

Similar to enzyme inhibition, the affinity of a ligand for its receptor can be modulated by fluorination. The changes in electronic distribution and conformation upon fluorine substitution can lead to:

  • Enhanced Selectivity: Fluorine substitution can introduce subtle steric or electronic changes that favor binding to one receptor subtype over another.[14]

  • Improved Ligand Efficiency: By increasing potency without a significant increase in molecular weight, fluorination can improve the ligand efficiency of a drug candidate.

For example, in a series of G protein-coupled receptor ligands, the position of fluorine substitution was found to be critical for modulating affinity and functional activity.[14] A researcher working with a nitrophenol-based ligand might introduce fluorine at various positions to probe the structure-activity relationship and optimize receptor binding.

A Workflow for Comparative Bioisosteric Analysis

The following diagram illustrates a typical workflow for a research program focused on the bioisosteric replacement of hydrogen with fluorine.

Caption: A typical workflow for a bioisosteric replacement study.

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrophenol

This protocol is adapted from a known synthetic procedure.

Materials:

  • 2-Fluorophenol

  • Dichloromethane (DCM)

  • 90% Nitric Acid

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add 90% nitric acid (1.1 eq) dropwise, maintaining the reaction temperature at approximately -5°C. The addition should take about 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Collect the precipitate by filtration and wash it several times with cold dichloromethane.

  • The crude product can be further purified by recrystallization from a suitable solvent like methylcyclohexane to yield pure 2-fluoro-4-nitrophenol.

Measurement of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Procedure:

  • Prepare a standard solution of the nitrophenol or fluoronitrophenol in a suitable solvent (e.g., a water/methanol mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.

  • Record the pH after each addition of NaOH.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Measurement of logP by the Shake-Flask Method

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. logP is the logarithm of this ratio.

Procedure:

  • Prepare a solution of the test compound in either n-octanol or water.

  • Mix equal volumes of the n-octanol and water phases in a flask.

  • Add a known amount of the test compound.

  • Shake the flask for a sufficient time to allow for equilibration (e.g., 24 hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate P as [concentration in octanol] / [concentration in water] and then determine logP.

Conclusion

The bioisosteric replacement of hydrogen with fluorine in nitrophenols is a subtle yet powerful strategy in drug design. This substitution can profoundly alter the physicochemical properties of the parent molecule, most notably by increasing its acidity. While direct comparative biological data for this specific class of compounds is not extensively available, the established principles of medicinal chemistry suggest that such modifications hold significant potential for enhancing enzyme inhibition, modulating receptor binding, and improving metabolic stability. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate these intriguing compounds, paving the way for the rational design of more effective and safer therapeutics.

References

  • PubChem. 3-Nitrophenol | C6H5NO3. [Link]

  • PubChem. 2-Nitrophenol | C6H5NO3. [Link]

  • PubChem. 4-Nitrophenol | C6H5NO3. [Link]

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Chemeurope.com. 4-Nitrophenol. [Link]

  • EDETOX. Chemical Properties. [Link]

  • FooDB. Showing Compound 4-Nitrophenol (FDB022503). [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate. a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.2021, 64 (14), 9845-9923.
  • U.S. Environmental Protection Agency. 2-Fluoro-4-nitrophenol Properties. [Link]

  • University of California, Irvine. Application of Bioisosteres in Drug Design. [Link]

  • American Chemical Society. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. J. Med. Chem.2020, 63 (15), 8344-8361.
  • Chegg. Question: The pKa of 2-nitrophenol is 8.70. Calculate the Ka of this phenol. [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • Wikipedia. Nitrophenol. [Link]

  • National Center for Biotechnology Information. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metab. Dispos.2016, 44 (5), 747-757.
  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • National Center for Biotechnology Information. Phenol (bio)isosteres in drug design and development. Arch. Pharm. (Weinheim)2024, e2400289.
  • U.S. Environmental Protection Agency. 3-Nitrophenol Properties. [Link]

  • PubChem. 4-Fluoro-2-nitrophenol | C6H4FNO3. [Link]

  • PubChem. 3-Fluoro-4-nitrophenol | C6H4FNO3. [Link]

  • Chemsrc. 3-Fluoro-4-nitrophenol | CAS#:394-41-2. [Link]

  • Chemsrc. 3-Nitrophenol | CAS#:554-84-7. [Link]

  • ScienceDaily. Chemists find method to replace hydrogen with fluorine in organic molecules. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023, 28 (16), 6097.
  • Indian Academy of Sciences. Influence of aromatic nitro-substituents on auto-reusability of oxime-based fluoride receptors. J. Chem. Sci.2018, 130 (8), 1-8.
  • National Center for Biotechnology Information. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Int. J. Mol. Sci.2022, 23 (22), 14336.
  • MDPI. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18 F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Molecules2021, 26 (5), 1438.
  • National Institute of Standards and Technology. 4-Fluoro-2-nitrophenol. [Link]

  • PubChemLite. 2-fluoro-4-nitrophenol (C6H4FNO3). [Link]

  • PubChemLite. 4-fluoro-2-nitrophenol (C6H4FNO3). [Link]

  • National Center for Biotechnology Information. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Molecules2021, 26 (21), 6483.
  • Regulations.gov. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Int. J. Mol. Sci.2023, 24 (2), 1079.

Sources

Comparative Guide: Elemental Analysis Strategies for Poly-Halogenated Nitro-Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 2-Bromo-4-fluoro-6-nitrophenol (Representative of C₆H₃BrFNO₃)

Executive Summary & Core Challenge

Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

The precise elemental characterization of C₆H₃BrFNO₃ represents a "stress test" for standard microanalytical laboratories. This molecule contains a "Triad of Interference":

  • Fluorine (F): Reacts with silica combustion tubes to form SiF₄, causing rapid tube failure and artificially high Carbon readings.

  • Bromine (Br): Requires specific reduction/trapping to prevent interference with Nitrogen detection.

  • Nitro Group (NO₂): Demands high-temperature reduction to ensure complete conversion to N₂ gas.

This guide objectively compares Automated Combustion (CHN) against Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) . While automated CHN is faster, this guide argues that Oxygen Flask + IC is the superior validation standard for this specific matrix due to halogen recovery rates.

The Molecule: Theoretical Baseline

To validate any method, we must first establish the theoretical "Truth."

  • Compound: 2-Bromo-4-fluoro-6-nitrophenol (Common intermediate for aldose reductase inhibitors).

  • Formula: C₆H₃BrFNO₃

  • Molecular Weight: 235.99 g/mol

ElementTheoretical Mass %Acceptance Limit (±0.4%)
Carbon 30.54%30.14 – 30.94%
Hydrogen 1.28%0.88 – 1.68%
Nitrogen 5.94%5.54 – 6.34%
Bromine 33.86%33.46 – 34.26%
Fluorine 8.05%7.65 – 8.45%

Comparative Analysis of Methodologies

Method A: Automated CHN Combustion (Modified)

Best for: High-throughput screening of C, H, N.

The Protocol: Standard CHN analysis will fail for this molecule. The Fluorine will etch the quartz combustion tube, and Bromine may co-elute or poison detectors.

  • Modifications Required:

    • Capsule: Tin (Sn) requires a "sandwich" technique with Tungstic Oxide (WO₃) to aid combustion of the refractory nitro-aromatic ring.

    • Scavengers: The combustion tube must contain a zone of Magnesium Oxide (MgO) or Cerium Oxide (CeO₂) . These bind Fluorine as MgF₂/CeF₃, preventing the formation of SiF₄ (gas) which would otherwise reach the detector and skew Carbon results.

    • Halogen Trap: Silver wool must be fresh to trap Bromine.

Performance Verdict:

  • Accuracy: Moderate. Fluorine trapping is rarely 100% efficient in dynamic flow systems, often leading to "High Carbon" errors (due to SiF₄ mimicking CO₂ in thermal conductivity detectors).

  • Maintenance: High.[1] A single run of C₆H₃BrFNO₃ can degrade a standard quartz tube significantly.

Method B: Oxygen Flask (Schöniger) + Ion Chromatography

Best for: Accurate quantification of F and Br.

The Protocol: The sample is combusted in a closed system (flask) filled with pure Oxygen. The gases are absorbed into a buffer solution, which is then injected into an Ion Chromatograph (IC).

Performance Verdict:

  • Accuracy: High. This isolates the halogens from the combustion tube matrix.

  • Specificity: IC separates F⁻ and Br⁻ peaks cleanly, eliminating cross-talk.

  • Throughput: Low (Manual prep required).

Experimental Data: Method Validation

Simulated data based on typical interference patterns for halogenated aromatics.

MetricMethod A: Automated CHN (Standard)Method A: Automated CHN (Optimized w/ MgO)Method B: Oxygen Flask + IC
Carbon % 31.20% (High Bias due to SiF₄)30.58% (Pass)N/A
Nitrogen % 5.90% (Pass)5.93% (Pass)N/A
Fluorine % N/A (Cannot measure)N/A8.02% (Pass)
Bromine % N/AN/A33.75% (Pass)
Sample Req. 2 mg2-3 mg5-10 mg
Risk Tube destructionModerateLow

Detailed Workflows & Decision Logic

Workflow 1: Method Selection Decision Tree

This logic gate ensures you do not waste precious sample or damage equipment.

MethodSelection Start Sample: C6H3BrFNO3 CheckF Is Fluorine Content > 2%? Start->CheckF CheckAmt Sample Amount Available? CheckF->CheckAmt Yes (Risk to Quartz) MethodA Method A: Automated CHN (Must use MgO Additive) CheckF->MethodA No CheckAmt->MethodA < 5 mg (Accept Risk) MethodB Method B: Schöniger Flask + IC (Recommended for F/Br) CheckAmt->MethodB > 10 mg Hybrid Hybrid Approach: CHN for C/H/N + Flask for F/Br MethodA->Hybrid MethodB->Hybrid Combine Data

Caption: Decision matrix for selecting the analytical path. High Fluorine content (>2%) strongly favors the Schöniger Flask method to protect automated analyzers.

Workflow 2: The "Self-Validating" Oxygen Flask Protocol

This protocol includes built-in checks (Checkpoints) to ensure data integrity.

FlaskProtocol Weigh 1. Weigh Sample (Ashless Paper) Combust 2. Combustion (O2 Flask + Pt Basket) Weigh->Combust Absorb 3. Absorption (KOH + H2O2) Combust->Absorb Check1 Check: Is Solution Clear? (No Soot) Absorb->Check1 Check1->Weigh No (Incomplete Comb.) Inject 4. IC Injection (Anion Column) Check1->Inject Yes Result 5. Quantify F- / Br- Inject->Result

Caption: Step-by-step Schöniger Flask workflow. The "Soot Check" is a critical visual validation step before injection.

Step-by-Step Experimental Protocols

Protocol A: The "Fluorine-Safe" CHN Setup

Use this if you only need C/H/N data.

  • Reagent Prep: Pack the combustion tube with a 20mm layer of Magnesium Oxide (MgO) between the chromium oxide catalyst and the silver wool. This is the "sacrificial" layer for Fluorine.

  • Weighing: Weigh 2.0 mg of C₆H₃BrFNO₃ into a Tin (Sn) capsule.

  • Additive: Add 5-10 mg of Tungstic Oxide (WO₃) powder directly over the sample. This provides the "oxygen flash" needed to break the stable nitro-aromatic ring.

  • Combustion: Run at 1050°C with Oxygen boost set to 5 seconds.

  • Validation: Run a standard of 4-Fluorobenzoic acid first. If Carbon recovery is >100.4%, the MgO trap is saturated.

Protocol B: Schöniger Flask with IC (The Gold Standard)

Use this for F and Br quantification.

  • Preparation: Wrap 5-10 mg of sample in ashless filter paper (Whatman 42 or equivalent). Place in a Platinum basket.

  • Solvent: Add 10 mL of absorption solution (0.2M KOH + 2 drops 30% H₂O₂) to the 500mL Schöniger flask. Note: H₂O₂ is critical to ensure all Bromine is reduced to Bromide (Br⁻) and not Bromate.

  • Combustion: Flush flask with O₂ for 60 seconds. Ignite sample. Invert flask immediately and shake for 3 minutes.

  • Standing Time: Let stand for 30 minutes to ensure complete absorption of gases.

  • Analysis: Dilute to 100mL. Inject into Ion Chromatograph (e.g., Dionex AS11 column).

    • Mobile Phase: KOH gradient (10mM to 60mM).

    • Detection: Suppressed Conductivity.

References

  • Exeter Analytical. (2023).[2] CHN Analysis: Handling Challenging Samples (Fluorine & Metals). Retrieved from [Link]

  • Elementar. (2024). Technical Note: CHNS Analysis of Fluorinated Samples. Retrieved from [Link]

  • U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine by Combustion Ion Chromatography.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Retrieved from [Link]

Sources

Comparative Yield & Utility Guide: Nitration vs. Bromination Routes for Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Trade-off

In medicinal chemistry and process development, the choice between Nitration and Bromination is rarely just about introducing a substituent; it is a strategic decision about the downstream scaffold construction .

  • Nitration is the gateway to nitrogen-based functionality (anilines, diazoniums, heterocycles). It is generally more exothermic , less regioselective , and has higher atom economy (water byproduct) but poses significant safety risks on scale (thermal runaway).

  • Bromination is the gateway to carbon-carbon bond formation (Suzuki, Buchwald-Hartwig). It offers superior regiocontrol (para-selectivity) and milder conditions but often suffers from lower atom economy and poly-halogenation side reactions.

This guide objectively compares these two Electrophilic Aromatic Substitution (EAS) routes, focusing on yield, regioselectivity, and experimental feasibility.

Critical Decision Matrix: Performance Comparison

The following table summarizes the operational differences between standard mixed-acid nitration and metal-catalyzed bromination.

FeatureNitration Route (

)
Bromination Route (

or NBS)
Primary Utility Precursor to amines, amides, heterocycles.[1][2]Precursor to organometallics (C-C, C-N coupling).
Typical Yield 85 – 95% (often quantitative conversion).70 – 90% (losses due to poly-bromination).
Regioselectivity Low to Moderate. Often statistical ortho/para mixtures (e.g., Toluene

2:1 o:p).
High. Steric bulk of

complex favors para isomer (>90% with specific catalysts).
Atom Economy High. Byproduct is

.[2][3]
Lower. Byproduct is HBr (mass intensive).
Safety Profile High Risk. Exothermic, oxidative, potential for runaway/explosion.Moderate Risk. Corrosive reagents, but thermally more stable.
Purification Difficult isomer separation (similar boiling points).Easier separation (large mass difference between isomers).

Mechanistic Pathways & Causality

Both reactions proceed via the Sigma Complex (Arenium Ion) , but the nature of the electrophile dictates the outcome.

  • Nitration: The Nitronium ion (

    
    ) is a "hard," small, and highly reactive electrophile. It attacks indiscriminately, leading to lower regioselectivity and significant ortho substitution.
    
  • Bromination: The Bromine complex (

    
    ) is "softer" and bulkier. The transition state is later, making it more sensitive to steric hindrance, thus favoring the para position.
    
Visualization: Comparative EAS Pathways

EAS_Mechanism cluster_0 Key Difference Start Aromatic Substrate (Ar-H) Sigma_Nit Sigma Complex (Nitronium) Start->Sigma_Nit Attack (Fast, Exothermic) Sigma_Brom Sigma Complex (Bromonium) Start->Sigma_Brom Attack (Slower, Steric Control) Nit_Agent HNO3 + H2SO4 (Gen. NO2+) Nit_Agent->Sigma_Nit Prod_Nit Nitroarene (Ar-NO2) Sigma_Nit->Prod_Nit -H+ (Irreversible) Brom_Agent Br2 + FeBr3 / NBS (Gen. Br+) Brom_Agent->Sigma_Brom Prod_Brom Aryl Bromide (Ar-Br) Sigma_Brom->Prod_Brom -H+ (Reversible steps possible)

Caption: Divergence of EAS pathways. Nitration involves a small, hard electrophile (


) leading to fast, non-selective attack. Bromination involves a bulky complex leading to sterically controlled (para-selective) products.

Experimental Data: Yield Comparison Case Studies

Case Study A: Activated System (Toluene)

Objective: Monofunctionalization of Toluene.

ParameterNitration Route [1][2]Bromination Route [3][5]
Reagents

, <10°C

(cat), or NBS/Silica
Conversion >98%90-95%
Isolated Yield ~85% (Mixed Isomers)~75-80% (p-isomer dominant)
Isomer Ratio Ortho: 58%Meta: 4%
Key Challenge Separation of o-nitrotoluene from p-nitrotoluene requires fractional distillation.Poly-bromination is a side reaction if stoichiometry isn't controlled.

Insight: If the target is the para-substituted derivative, bromination provides a higher effective yield of the desired isomer, despite a lower overall mass recovery, due to easier purification.

Case Study B: Heterocyclic Scaffold (Pyrazole)

Objective: Scale-up synthesis of 3-methyl-4-substituted pyrazoles (Flow Chemistry Data).

  • Nitration: 3-methyl-4-nitropyrazole obtained in 88% yield (100% purity) using continuous flow to manage exotherm [1].

  • Bromination: 3-methyl-4-bromopyrazole obtained in 70% yield (99% purity) with higher throughput [1].[4]

Detailed Experimental Protocols

Protocol A: Standard Nitration of Toluene (Self-Validating)

This protocol includes a thermal safety check.

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (0°C).

  • Acid Charge: Add concentrated

    
     (2.0 equiv).[5] Slowly add concentrated 
    
    
    
    (1.1 equiv) dropwise.
    • Validation: Temperature must not exceed 10°C. If orange fumes (

      
      ) appear, addition is too fast.
      
  • Substrate Addition: Add Toluene (1.0 equiv) dropwise over 30 mins, maintaining T < 10°C.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 30 mins.

  • Quench: Pour mixture onto crushed ice (5x reaction volume).

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 10%

    
     (removes acid) and Brine.
    
  • Result: Yellow oil. Yield ~90%.[6] Isomer mixture (approx 60:40 o:p).

Protocol B: Regioselective Bromination of Anisole (NBS Method)

This protocol uses NBS for higher para-selectivity and safety compared to liquid bromine.

  • Setup: Shield flask from light (aluminum foil) to prevent radical side reactions.

  • Solvation: Dissolve Anisole (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in one portion at room temperature.

    • Catalyst (Optional): Add 5 mol%

      
       to accelerate rate.
      
  • Reaction: Stir at 25°C. Monitor by TLC (hexane/EtOAc). Reaction is usually complete in <1 hour.

  • Workup: Concentrate solvent. Redissolve residue in

    
    . Wash with water to remove succinimide byproduct.
    
  • Result: Colorless oil/solid. Yield ~85–90%.[6] Selectivity: >90% para-bromoanisole.

Strategic Workflow: When to Choose Which?

Use the following logic flow to determine the optimal route for your specific drug scaffold.

Decision_Tree Start Target Functionalization Check_Act Is the Ring Activated? (e.g., -OH, -OMe, -Alkyl) Start->Check_Act Act_Yes Yes (Activated) Check_Act->Act_Yes Act_No No (Deactivated) (e.g., -NO2, -CN) Check_Act->Act_No Need_Regio Is Regioselectivity Critical? (Need pure Para?) Act_Yes->Need_Regio Regio_Yes Yes Need_Regio->Regio_Yes Regio_No No (Ortho ok) Need_Regio->Regio_No Route_Brom GOAL: BROMINATION Use NBS or Br2/Cat Yield: ~80% (Para) Regio_Yes->Route_Brom Route_Nit GOAL: NITRATION Use HNO3/Ac2O Yield: ~90% (Mixed) Regio_No->Route_Nit Deact_Path Nitration is Standard. Bromination requires harsh conditions (Fe/Heat). Act_No->Deact_Path

Caption: Synthesis decision logic. Activated rings requiring regiocontrol favor bromination. Deactivated rings favor nitration due to kinetic feasibility.

References

  • Scientific Update. (2025). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 3-Bromo-6-fluoro-2-nitrophenol in Pharmaceutical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex halogenated building blocks. 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) is a highly versatile intermediate used in the synthesis of novel therapeutics. However, its unique substitution pattern presents specific logistical and environmental challenges.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring both regulatory compliance and laboratory safety. Our goal is to equip your team with field-proven insights so you can focus on innovation without compromising environmental integrity.

Physicochemical Hazard Profile: The Causality of Disposal

Understanding why we dispose of a chemical in a specific manner is as critical as the procedure itself. The disposal requirements for 3-Bromo-6-fluoro-2-nitrophenol are dictated by three structural features:

  • Halogenation (Bromo and Fluoro Groups): The presence of bromine and fluorine atoms means that standard, low-temperature incineration is strictly prohibited. Incomplete combustion of these halogens generates highly toxic, corrosive hydrogen halides (HBr, HF) and creates a high risk of synthesizing environmentally persistent dioxins and furans.

  • Nitro Group (-NO2): Nitroaromatics possess high intrinsic energy. While 3-Bromo-6-fluoro-2-nitrophenol is stable under standard laboratory conditions, exposing it to extreme heat without controlled, oxygen-rich combustion can lead to rapid decomposition and the release of hazardous nitrogen oxides (NOx).

  • Phenolic Hydroxyl (-OH): This group confers weak acidity and water solubility. If aqueous waste streams containing this compound are discharged into municipal systems, the compound's environmental mobility can lead to severe aquatic toxicity.

Regulatory Framework & Waste Segregation

Under the US EPA Resource Conservation and Recovery Act (RCRA), halogenated nitrophenols are strictly regulated. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and regulatory burden. The EPA presumes that any solvent mixture containing more than 1,000 ppm of total halogens has been mixed with a listed hazardous waste, subjecting the entire volume to stringent RCRA Subtitle C regulations[1].

Operational Insight: Always maintain strictly segregated waste carboys for halogenated aromatics. Never mix 3-Bromo-6-fluoro-2-nitrophenol waste with standard non-halogenated organic streams (like ethanol or ethyl acetate).

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Pure Compound Disposal

This protocol applies to expired reagents, contaminated PPE, and solid reaction byproducts.

  • Collection: Gather all solid waste in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Waste - Halogenated Nitroaromatic Solid".

  • Incineration Routing: Route the waste to a licensed hazardous waste facility equipped with a rotary kiln incinerator.

  • Thermal Destruction: The facility must incinerate the waste at 820–1,600°C with a residence time of several hours to ensure complete thermal mineralization[2].

  • Emission Scrubbing: Ensure your waste management partner utilizes acid gas scrubbers to neutralize the resulting HF, HBr, and NOx emissions prior to atmospheric release[3].

Protocol B: Aqueous Waste Pre-Treatment (Advanced Oxidation)

For dilute aqueous streams (< 1% concentration) containing 3-Bromo-6-fluoro-2-nitrophenol, Advanced Oxidation Processes (AOPs) such as the Fenton reaction can be employed to destroy the active pharmaceutical ingredient (API) before final disposal[4].

  • Acidification: In a vented fume hood, adjust the pH of the aqueous waste to ~3.0 using dilute sulfuric acid (H2SO4).

  • Catalyst Addition: Add a ferrous chloride (FeCl2) solution to achieve a nitrophenol to Fe2+ molar ratio of 1:3[3].

  • Oxidation: Slowly, and with continuous stirring, add hydrogen peroxide (H2O2) in excess (ratio of 1:18 relative to the nitrophenol)[3].

  • Reaction Monitoring (Self-Validating Step): Stir the mixture for 7 hours. The highly reactive hydroxyl radicals (•OH) will attack the aromatic ring[4]. Validation: The initially dark/yellow solution will visibly clarify as the conjugated aromatic system is destroyed and mineralized into CO2, H2O, and inorganic halide salts.

  • Neutralization & Filtration: Neutralize the solution to pH 7.0 using sodium hydroxide. Filter out the precipitated iron sludge (dispose of as solid hazardous waste) and route the clarified aqueous filtrate to standard chemical liquid waste.

Protocol C: Small Spill Cleanup
  • Isolation: Evacuate non-essential personnel. Don full PPE (nitrile gloves, splash goggles, lab coat).

  • Containment: Cover the solid spill with a damp absorbent pad to prevent the generation of toxic dust.

  • Collection: Carefully sweep the dampened material using a non-sparking tool into a hazardous waste bag.

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize residual phenolic acidity, followed by a thorough water rinse.

Quantitative Operational Parameters

To ensure rapid decision-making on the lab floor, adhere to the following validated parameters for halogenated nitrophenol management:

ParameterOperational ValueScientific Rationale
Rotary Kiln Temperature 820–1,600°CRequired to break strong C-F and C-Br bonds and prevent dioxin formation[2].
Fluidized Bed Temperature 450–980°CAlternative thermal destruction method for liquid/gas streams; requires shorter residence time[2].
Halogen Segregation Limit < 1,000 ppmExceeding this threshold in mixed solvents triggers strict RCRA Subtitle C regulation[1].
Fenton Reaction Ratio 1:3:18Optimal stoichiometry (Nitrophenol : Fe2+ : H2O2) for >90% destruction of nitrophenols in aqueous waste[3].

Waste Management Workflow

The following diagram illustrates the logical decision tree for routing 3-Bromo-6-fluoro-2-nitrophenol waste streams.

WasteWorkflow Start 3-Bromo-6-fluoro-2-nitrophenol Waste Generated Solid Solid Waste (Pure/Contaminated) Start->Solid Aqueous Aqueous Waste (Dilute Streams) Start->Aqueous Organic Mixed Organic Solvents Start->Organic RotaryKiln Rotary Kiln Incineration (820–1,600°C) Solid->RotaryKiln Fenton AOP / Fenton Reaction (Fe2+ / H2O2) Aqueous->Fenton Segregate Strict Halogenated Segregation (<1000 ppm) Organic->Segregate Scrubber Acid Gas Scrubber (Neutralize HF, HBr, NOx) RotaryKiln->Scrubber SafeDisposal Compliant Final Disposal Scrubber->SafeDisposal Neutralize Neutralize & Filter (pH 7.0) Fenton->Neutralize Neutralize->SafeDisposal Segregate->RotaryKiln

Workflow for the segregation, treatment, and disposal of 3-Bromo-6-fluoro-2-nitrophenol waste.

References

  • Toxicological Profile for Nitrophenols - ATSDR Centers for Disease Control and Prevention (CDC)
  • RO 13579 - EPA: RCRA/Superfund/OUST Hotline Monthly Report Question U.S. Environmental Protection Agency (EPA)
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols National Center for Biotechnology Inform
  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects MDPI

Sources

Personal protective equipment for handling 3-Bromo-6-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Compound: 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3)[1]

As researchers, we often underestimate "building blocks" compared to final active pharmaceutical ingredients (APIs). This is a critical error. This molecule presents a "Triple Threat" hazard profile that requires a specific containment strategy beyond standard Good Laboratory Practice (GLP).

  • Systemic Toxicity (The Nitrophenol Moiety): Unlike simple phenols, nitrophenols are uncouplers of oxidative phosphorylation. Absorption through the skin or inhalation of dust can lead to systemic effects (hyperthermia, metabolic acidosis) that are not immediately painful.

  • Irreversible Eye Damage (H318): The GHS classification includes Eye Damage 1. This is not merely "irritation"; it implies the potential for corneal opacity and irreversible sight loss. Standard safety glasses are insufficient.

  • Sensitization (H317): This compound is a skin sensitizer. Repeated low-level exposure (e.g., trace dust on a balance) can induce an allergic response, permanently barring a researcher from working with this class of chemistry.

Engineering Controls & Containment

Before PPE is donned, the environment must be secured.

Control MeasureSpecificationRationale
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood The solid state is a fine powder; static charge can disperse particles unpredictably.
Airflow Velocity Face velocity 80–100 fpm (0.4–0.5 m/s)Sufficient to capture dust without creating turbulence that spreads the powder.
Static Management Ionizing bar or anti-static gunHalogenated nitro-aromatics are prone to static buildup. Static discharge can scatter toxic dust onto the user.
Surface Protection Disposable absorbent liners (plastic backed)Phenolic compounds stain and absorb into porous surfaces. Liners allow for "wrap-and-toss" decontamination.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the state of matter (Solid vs. Solution). Permeation rates for nitrophenols through standard latex are dangerously fast (often <10 minutes).

Scenario A: Handling Solid (Weighing/Transfer)

Risk: Dust inhalation and particulate eye contact.

  • Respiratory: N95 (minimum) or P100 respirator if not working inside a certified hood. Preferred: Work in hood; no respirator needed unless spill occurs.

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-5 mil) or Polychloroprene.

    • Why? Visual indicator of breach. If the outer glove stains yellow, change immediately.

  • Eyes: Indirect Vent Chemical Goggles .

    • Critical: Safety glasses allow dust to bypass the lens via air currents. Goggles seal the orbital area.

Scenario B: Handling Solutions (Synthesis/Extraction)

Risk: Splash and rapid dermal absorption.

  • Hands: Laminate Film (e.g., Silver Shield) under Nitrile.

    • Why? Halogenated solvents (DCM) often used with this chemistry permeate nitrile in seconds, carrying the toxic phenol with them. Laminate offers >4-hour protection.

  • Eyes: Chemical Goggles + Face Shield .

  • Body: Tyvek® Lab Coat or Apron (impervious) over standard cotton. Cotton absorbs phenols and holds them against the skin, increasing burn severity.

PPE Decision Logic Diagram

PPE_Decision_Tree Start START: Define Operation State State of Matter? Start->State Solid SOLID (Powder) State->Solid Weighing Liquid SOLUTION (Organic Solvent) State->Liquid Dissolving/Reacting Hood Engineering Control: Fume Hood Required Solid->Hood Liquid->Hood Solid_PPE LEVEL 1 PPE: - Double Nitrile Gloves - Chemical Goggles (Sealed) - Lab Coat (Buttoned) Check Safe to Proceed Solid_PPE->Check Inspect for Yellow Stains Liquid_PPE LEVEL 2 PPE: - Laminate Liner Gloves - Chemical Goggles + Face Shield - Tyvek Apron/Sleeves Liquid_PPE->Check Check Solvent Breakthrough Hood->Solid_PPE Hood->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state and solvent risk.

Operational Workflow: Weighing & Solubilization

This protocol uses a "Zero-Contact" methodology to prevent contamination of the balance and the researcher.

Step 1: Preparation
  • Place a disposable balance draft shield (or plastic liner) inside the fume hood.

  • Pre-weigh your solvent in the reaction vessel (tared) to avoid transferring solid powder back and forth.

  • Don PPE: Put on inner nitrile gloves, then Tyvek sleeves/coat, then outer gloves.

Step 2: The Weighing (Static Control)
  • Open the vial of 3-Bromo-6-fluoro-2-nitrophenol.

  • Observation: If the solid is caked, do not scrape vigorously. This generates aerosol. Gently tap the side.

  • Use a disposable anti-static spatula.

  • Weigh directly into a tared weighing boat or funnel.

  • Immediately recap the stock vial.

Step 3: Transfer & Solubilization
  • Transfer the solid into the reaction vessel containing the solvent.

  • Caution: Nitrophenols are acidic. If dissolving in a basic solution, expect a mild exotherm and a color change (usually to deep yellow/orange).

  • Rinse the weighing boat/funnel with a small amount of solvent into the reaction vessel to ensure quantitative transfer and decontamination.

Step 4: Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (double-bagged).

  • Liquid Waste: Halogenated Organic Waste stream. Do not mix with oxidizers (e.g., Nitric Acid waste) as nitrophenols can form picric acid analogs or unstable intermediates.

Workflow Diagram

Workflow Prep 1. Prep Area (Anti-static liner) Weigh 2. Weighing (Minimize aerosol) Prep->Weigh Don PPE Transfer 3. Transfer (Rinse funnel into Rxn) Weigh->Transfer Quant. Transfer Decon 4. Decon (Wipe surfaces with Ethanol) Transfer->Decon Seal Vessel Waste 5. Disposal (Halogenated Stream) Decon->Waste Double Bag Trash

Figure 2: Linear workflow for safe handling from weighing to disposal.

Emergency Response

Exposure Response[2][3]
  • Skin Contact:

    • Immediacy is key. Nitrophenols anesthetize the skin; you may not feel the burn.

    • Flush with copious water for 15 minutes.

    • Note: Unlike pure phenol, PEG 300 is not strictly required for nitrophenols, but if available, it can be used after the initial water flush. Do not use ethanol (enhances absorption).

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station. Hold eyelids open.

    • Seek immediate medical attention (Ophthalmologist). Mention "Corrosive Alkyl-Nitrophenol."[2]

Spill Cleanup (Solid)
  • Do not sweep. Sweeping creates dust.

  • Cover the spill with wet paper towels (water or dilute bicarb) to dampen the powder.

  • Scoop up the damp material and place it in a hazardous waste jar.

  • Wipe the area with a dilute alkaline solution (sodium bicarbonate) until no yellow stain remains.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrophenol Derivatives. Retrieved from [Link]

Sources

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